Product packaging for 1,5-Pentane-D10-diol(Cat. No.:)

1,5-Pentane-D10-diol

Cat. No.: B15139213
M. Wt: 114.21 g/mol
InChI Key: ALQSHHUCVQOPAS-YXALHFAPSA-N
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Description

1,5-Pentane-D10-diol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 114.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O2 B15139213 1,5-Pentane-D10-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12O2

Molecular Weight

114.21 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5-decadeuteriopentane-1,5-diol

InChI

InChI=1S/C5H12O2/c6-4-2-1-3-5-7/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2

InChI Key

ALQSHHUCVQOPAS-YXALHFAPSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O

Canonical SMILES

C(CCO)CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Pentane-D10-diol: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and potential applications of 1,5-Pentane-D10-diol. This deuterated form of 1,5-pentanediol is a valuable tool in various scientific disciplines, particularly in drug development and metabolic research, primarily serving as an internal standard for analytical quantification.

Core Chemical Properties and Specifications

This compound (HO(CD₂)₅OH) is a stable, non-radioactive, isotopically labeled compound where all ten hydrogen atoms on the pentane backbone have been replaced with deuterium.[1] This substitution results in a higher molecular weight compared to its non-deuterated counterpart, 1,5-pentanediol, which is crucial for its use in mass spectrometry-based analytical methods.[2][3] While specific physical properties for the deuterated form are not extensively documented, they are expected to be very similar to those of the unlabeled compound.

Table 1: Chemical Properties of this compound and 1,5-Pentanediol

PropertyThis compound1,5-Pentanediol
Synonyms Pentamethyleneglycol-d10, 1,5-Dihydroxypentane-d10Pentamethylene glycol, 1,5-Dihydroxypentane
Molecular Formula C₅H₂D₁₀O₂C₅H₁₂O₂
Molecular Weight 114.21 g/mol [1]104.15 g/mol
CAS Number 1219804-42-8[1]111-29-5[1]
Melting Point Not specified (Est. -18 °C)-18 °C
Boiling Point Not specified (Est. 242 °C)242 °C
Solubility Not specified (Est. Miscible in water)Miscible in water
Isotopic Enrichment ≥98 atom % D[1]N/A

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1,5-pentanediol involves the hydrogenation of glutaric acid or its esters.[4][5] For the synthesis of this compound, a deuterated source would be required. A plausible synthetic route involves the reduction of a deuterated glutaric acid derivative.

Generalized Protocol for the Synthesis of this compound via Reduction of Diethyl Glutarate-d8:

  • Preparation of Diethyl Glutarate-d8: Glutaric acid-d8 can be prepared by H-D exchange reactions on glutaric acid. Subsequent esterification with ethanol under acidic conditions yields diethyl glutarate-d8.

  • Reduction Reaction:

    • In a high-pressure reactor, dissolve diethyl glutarate-d8 in a suitable solvent such as tetrahydrofuran (THF).

    • Add a hydrogenation catalyst, for example, a copper chromite catalyst.

    • Pressurize the reactor with deuterium gas (D₂).

    • Heat the reaction mixture to a specified temperature (e.g., 250-300 °C) and maintain a high pressure (e.g., 3000-6000 psi).

    • Allow the reaction to proceed for several hours with agitation.

  • Work-up and Purification:

    • After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound by fractional distillation under vacuum.

Analytical Characterization: The final product should be characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) to confirm the absence of protons and the presence of deuterium at the expected positions, and by Mass Spectrometry (MS) to confirm the molecular weight and isotopic enrichment.

Use as an Internal Standard in Pharmacokinetic Studies

Deuterated compounds are ideal internal standards for quantitative analysis in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] Their chemical behavior is nearly identical to the non-labeled analyte, but they are distinguishable by their higher mass.[3]

Generalized Protocol for a Pharmacokinetic Study using this compound:

  • Dosing and Sampling:

    • Administer the non-labeled drug candidate (analyte) to the study subjects (e.g., animal models).

    • Collect biological samples (e.g., blood, plasma, urine) at various time points.

  • Sample Preparation:

    • To a known volume of each biological sample, add a precise amount of this compound solution of a known concentration. This serves as the internal standard.

    • Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard from the biological matrix.

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the prepared sample into an LC-MS system.

    • Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.

    • Use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify the analyte and the internal standard based on their specific parent-to-daughter ion transitions.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample.

    • Generate a calibration curve by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard.

    • Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios onto the calibration curve.

    • Plot the concentration of the analyte over time to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Visualizations

G cluster_synthesis Synthesis of this compound Glutaric Acid-d8 Glutaric Acid-d8 Diethyl Glutarate-d8 Diethyl Glutarate-d8 Glutaric Acid-d8->Diethyl Glutarate-d8 Esterification (Ethanol, H+) This compound This compound Diethyl Glutarate-d8->this compound Reduction (D2, Catalyst) G cluster_workflow Pharmacokinetic Study Workflow cluster_in_vivo In Vivo cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Administer Drug (Analyte) Sampling Collect Biological Samples (e.g., Blood, Plasma) Dosing->Sampling Spiking Add Internal Standard (this compound) Sampling->Spiking Extraction Isolate Analyte and IS Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Analyte using IS LCMS->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis

References

An In-depth Technical Guide to the Synthesis and Purification of 1,5-Pentane-D10-diol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,5-Pentane-D10-diol, a valuable deuterated building block in various research and development applications, including its use as an internal standard in mass spectrometry-based studies and in the synthesis of deuterated drug molecules to investigate metabolic pathways.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reduction of a fully deuterated glutaric acid derivative, such as diethyl glutarate-d8, using a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). This ensures the introduction of deuterium atoms at all non-exchangeable positions.

Synthetic Pathway

The overall synthetic scheme involves a two-step process starting from commercially available deuterated glutaric acid.

Synthesis_Pathway Glutaric acid-d8 Glutaric acid-d8 Diethyl glutarate-d8 Diethyl glutarate-d8 Glutaric acid-d8->Diethyl glutarate-d8   Esterification (Ethanol-d6, H+) This compound This compound Diethyl glutarate-d8->this compound   Reduction (LiAlD4, THF) Purification_Workflow Crude this compound Crude this compound Vacuum_Distillation Vacuum Distillation Crude this compound->Vacuum_Distillation Primary Purification HPLC_Purification HPLC Purification Vacuum_Distillation->HPLC_Purification Final Polishing Pure_Product Pure this compound (>99%) HPLC_Purification->Pure_Product

A Technical Guide to the Isotopic Purity and Enrichment of 1,5-Pentane-D10-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 1,5-Pentane-D10-diol, a deuterated analog of 1,5-pentanediol. This document outlines the importance of these parameters, the analytical methodologies for their determination, and provides representative experimental protocols. This guide is intended to assist researchers, scientists, and drug development professionals in the effective utilization of this compound as a high-quality internal standard and in other advanced applications.

Introduction to this compound

This compound (C₅D₁₀H₂O₂) is a stable isotope-labeled compound where ten hydrogen atoms on the pentane backbone have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications, most notably as an internal standard in mass spectrometry-based quantitative analyses. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of the analyte of interest during sample preparation and analysis, while its increased mass allows for clear differentiation in a mass spectrometer.

Isotopic Purity and Enrichment: Core Concepts

Isotopic Purity refers to the percentage of a compound that is the desired isotopically labeled species. For this compound, this is the percentage of all pentanediol molecules that are the D10 species.

Isotopic Enrichment is the percentage of a specific atom at a given position that is the desired isotope. For this compound, this refers to the percentage of deuterium at the ten specified positions on the pentane backbone. High isotopic enrichment is crucial for minimizing cross-talk with the non-labeled analyte and ensuring the accuracy of quantitative measurements.

Quantitative Data for this compound

The isotopic enrichment of commercially available this compound is typically high, ensuring its suitability for sensitive analytical applications. The data below is compiled from commercial suppliers.

ParameterSpecificationSupplier
Isotopic Enrichment98 atom % DCDN Isotopes
Isotopic Enrichment98 atom % DLGC Standards

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of deuterated compounds like this compound is primarily accomplished through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound.

Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of its isotopologues.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (e.g., 1 µg/mL).

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature) to achieve stable and efficient ionization of this compound.

    • Acquire data in full scan mode over a mass range that includes the molecular ions of all expected isotopologues of pentanediol.

  • Data Acquisition:

    • Inject the prepared sample into the mass spectrometer.

    • Acquire the mass spectrum, ensuring sufficient signal intensity and resolution to distinguish between the different isotopologues.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated species (D10).

    • Identify and integrate the peak areas of the other isotopologues (D0 to D9).

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = (Intensity of D10 Peak / Sum of Intensities of all Isotopologue Peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the isotopic enrichment at specific sites within the molecule.

Objective: To determine the site-specific and overall isotopic enrichment of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a known amount of an internal standard with a well-defined proton signal for quantitative ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the residual proton signals corresponding to the pentane backbone of the this compound.

    • Integrate the signal of the internal standard.

    • Calculate the amount of residual protons in the sample relative to the internal standard to determine the degree of deuteration.

  • ²H NMR Acquisition:

    • Acquire a ²H NMR spectrum of the sample.

    • The presence of signals in the ²H spectrum confirms the incorporation of deuterium. The chemical shifts can confirm the positions of deuteration.

  • Data Analysis:

    • From the ¹H NMR, calculate the atom % D using the following relationship:

      • Atom % D = (1 - (Integral of residual protons / Expected integral for non-deuterated compound)) x 100

Logical Workflow for Quality Control of Deuterated Standards

The following diagram illustrates a typical workflow for the quality control and use of a deuterated internal standard like this compound in a research or drug development setting.

QC_Workflow cluster_0 Receiving & Initial Assessment cluster_1 Analytical Verification cluster_2 Data Evaluation & Release cluster_3 Application receive Receive this compound doc_review Review Certificate of Analysis (CoA) receive->doc_review Check documentation visual_insp Visual Inspection doc_review->visual_insp Proceed if CoA is acceptable ms_analysis Mass Spectrometry Analysis (Isotopic Purity) visual_insp->ms_analysis Sample for testing nmr_analysis NMR Spectroscopy (Isotopic Enrichment & Structure) visual_insp->nmr_analysis chem_purity Chemical Purity Analysis (e.g., HPLC, GC) visual_insp->chem_purity data_review Review Analytical Data ms_analysis->data_review nmr_analysis->data_review chem_purity->data_review compare_spec Compare with Specifications data_review->compare_spec Compile results compare_spec->receive If specifications are not met (Quarantine/Reject) release Release for Use compare_spec->release If specifications are met stock_prep Prepare Stock Solution release->stock_prep Approved material use_in_assay Use as Internal Standard in Assay stock_prep->use_in_assay Working solution

Caption: Quality control workflow for this compound.

Signaling Pathways and Applications

While this compound is not directly involved in specific signaling pathways, its application is critical for the accurate study of such pathways. As an internal standard, it enables precise quantification of endogenous, non-labeled metabolites or drugs that are part of these pathways. The general workflow for its use in a typical quantitative bioanalytical assay is depicted below.

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification sample_collection Collect Biological Sample (e.g., Plasma, Tissue) add_is Spike with this compound (Internal Standard) sample_collection->add_is extraction Extract Analytes add_is->extraction concentration Concentrate Extract extraction->concentration injection Inject Sample into LC-MS/MS concentration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Analyte & Internal Standard) separation->detection peak_integration Integrate Peak Areas detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calc quantification Quantify Analyte Concentration using Calibration Curve ratio_calc->quantification

Caption: Bioanalytical workflow using a deuterated standard.

Conclusion

The high isotopic purity and enrichment of this compound make it an essential tool for accurate and precise quantitative analysis in research and drug development. The methodologies of mass spectrometry and NMR spectroscopy are fundamental for the verification of these critical quality attributes. The workflows presented in this guide provide a framework for the proper quality control and application of this and other deuterated internal standards, ensuring data integrity and reliability in scientific investigations.

1,5-Pentane-D10-diol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides key information on the deuterated form of 1,5-Pentanediol, 1,5-Pentanediol-d10. While this document outlines its fundamental properties, publicly available information regarding extensive experimental protocols and specific signaling pathways involving this isotopically labeled compound is limited.

Core Compound Data

The following table summarizes the essential quantitative data for 1,5-Pentanediol-d10.

PropertyValueCitations
CAS Number 1219804-42-8[1][2][3][4]
Molecular Weight 114.21 g/mol [1][2]
Molecular Formula C₅D₁₀H₂O₂[1]
Chemical Structure HO(CD₂)₅OH[2]
Synonyms 1,5-Pentane-1,1,2,2,3,3,4,4,5,5-d10-diol, Pentamethyleneglycol-d10[1][2]
Isotopic Enrichment 98 atom % D[1][2]
Unlabeled CAS Number 111-29-5[1][5][6]

Experimental Protocols and Applications

1,5-Pentanediol-d10 serves as a deuterated standard for 1,5-Pentanediol.[4] Deuterated standards are crucial in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of the unlabeled analogue in various matrices.

Logical Workflow for Use as an Internal Standard

The following diagram illustrates the general workflow for using a deuterated compound like 1,5-Pentanediol-d10 as an internal standard in a quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Biological or Environmental Sample add_is Spike with known amount of 1,5-Pentanediol-d10 sample->add_is extract Extraction of Analytes add_is->extract instrument GC-MS or LC-MS Analysis extract->instrument detect Detection of Unlabeled Analyte and Deuterated Standard instrument->detect ratio Calculate Peak Area Ratio (Analyte / Standard) detect->ratio curve Quantify against Calibration Curve ratio->curve result Final Concentration of 1,5-Pentanediol curve->result

Internal standard quantification workflow.

Signaling Pathways

There is no information available in the public domain to suggest that 1,5-Pentanediol or its deuterated form is directly involved in specific biological signaling pathways. Its primary relevance to researchers in drug development and life sciences is as an analytical standard.

References

Commercial Suppliers and Technical Guide for High-Purity 1,5-Pentanediol-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 1,5-Pentanediol-d10, a deuterated analog of 1,5-Pentanediol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. The guide covers commercial suppliers, potential synthesis and purification protocols, and its primary application as an internal standard in mass spectrometry-based quantitative analysis.

Commercial Availability

High-purity 1,5-Pentanediol-d10 (CAS No: 1219804-42-8) is available from several commercial suppliers specializing in stable isotopes and reference standards. The following table summarizes key information from some of these suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed purity specifications.

SupplierProduct NameCAS NumberAvailable QuantitiesNotes
LGC Standards [1]1,5-Pentane-d10-diol1219804-42-82.5 mg, 5 mg, 10 mg, 25 mgPart of their TRC brand of research chemicals.
Fisher Scientific [2]This compound, CDN1219804-42-80.25 gDistributed for CDN Isotopes.
CDN Isotopes [3]This compound1219804-42-80.1 g, 0.25 gIsotopic Enrichment: 98 atom % D.
Pharmaffiliates [4][5]1,5-Pentane D10-diol1219804-42-8Inquire for bulk quantitiesProvides a Certificate of Analysis.
MedChemExpress [6]1,5-Dihydroxypentane-d101219804-42-8Inquire for detailsMarketed as a stable isotope product.

Synthesis and Purification Protocols

While detailed, proprietary synthesis protocols for 1,5-Pentanediol-d10 are not publicly disclosed by commercial suppliers, a plausible synthetic route can be extrapolated from established methods for the synthesis of 1,5-Pentanediol and general deuterium labeling techniques.

Proposed Synthesis via Reduction of Dimethyl Glutarate

A common industrial route to 1,5-Pentanediol is the catalytic hydrogenation of glutaric acid or its esters, such as dimethyl glutarate[7][8]. To introduce deuterium atoms, a deuterated reducing agent would be employed.

Reaction:

Detailed Hypothetical Protocol:

  • Preparation of Reducing Agent: A powerful deuterated reducing agent, such as Lithium aluminum deuteride (LiAlD₄), is prepared or obtained commercially.

  • Reaction Setup: A solution of high-purity dimethyl glutarate in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reduction: The LiAlD₄ solution is added dropwise to the dimethyl glutarate solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

  • Extraction: The organic layer containing the 1,5-Pentanediol-d10 is separated, and the aqueous layer is extracted multiple times with an organic solvent to maximize recovery.

  • Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude 1,5-Pentanediol-d10 is then purified to achieve high purity, suitable for use as an internal standard.

Detailed Protocol:

  • Distillation: The crude product is subjected to fractional distillation under reduced pressure. This is a highly effective method for separating the desired diol from lower and higher boiling point impurities[9].

  • Chromatography: For achieving very high purity, flash column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed to remove any remaining impurities.

Quality Control and Analysis

The purity and isotopic enrichment of the final product are critical. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for this purpose.

Detailed GC-MS Protocol:

  • Sample Preparation: A dilute solution of the purified 1,5-Pentanediol-d10 is prepared in a suitable solvent, such as methanol or dichloromethane.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for the analysis of polar compounds (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any residual impurities.

  • MS Detection: The eluent from the GC column is introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode.

  • Data Analysis: The retention time of the peak corresponding to 1,5-Pentanediol-d10 is used for identification. The mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern, which will be shifted by +10 amu compared to the non-deuterated standard due to the presence of ten deuterium atoms. The isotopic enrichment is determined by comparing the abundance of the deuterated molecule to any residual non-deuterated or partially deuterated species.

Application as an Internal Standard in Mass Spectrometry

The primary application of high-purity 1,5-Pentanediol-d10 is as an internal standard (IS) in quantitative mass spectrometry-based assays, particularly in pharmacokinetic and metabolic studies[10]. The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability in sample preparation, instrument response, and matrix effects[11].

Logical Workflow for a Pharmacokinetic Study

The following diagram illustrates the logical workflow for a typical pharmacokinetic study where 1,5-Pentanediol-d10 could be used as an internal standard for the quantification of a hypothetical drug that is a structural analog or is co-extracted with 1,5-Pentanediol.

G Workflow for Pharmacokinetic Study using a Deuterated Internal Standard cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Quantification cluster_3 Pharmacokinetic Analysis A Biological Sample Collection (e.g., Plasma, Urine) B Addition of 1,5-Pentanediol-d10 (Internal Standard) A->B C Sample Extraction (e.g., LLE, SPE) B->C D Liquid Chromatography Separation C->D E Mass Spectrometry Detection (MRM Mode) D->E F Peak Integration for Analyte and IS E->F G Calculation of Peak Area Ratio (Analyte/IS) F->G H Quantification using Calibration Curve G->H I Concentration-Time Profile H->I J Calculation of PK Parameters (e.g., AUC, Cmax, T1/2) I->J

Caption: Logical workflow for a pharmacokinetic study.

Experimental Workflow for Sample Analysis

The following diagram details the experimental steps involved in the analysis of a batch of samples using 1,5-Pentanediol-d10 as an internal standard.

G Experimental Workflow for Sample Analysis cluster_0 Preparation cluster_1 Sample Processing cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Prepare Calibration Standards B Prepare Quality Control (QC) Samples C Prepare Internal Standard (IS) Spiking Solution (1,5-Pentanediol-d10) D Aliquot Unknown Samples E Spike IS into all Samples (Standards, QCs, Unknowns) D->E F Perform Extraction (e.g., Protein Precipitation, LLE) E->F G Evaporate and Reconstitute F->G H Inject Samples onto LC-MS/MS System G->H I Acquire Data H->I J Process Data and Integrate Peaks I->J K Generate Calibration Curve J->K L Quantify Unknowns and QCs K->L

Caption: Experimental workflow for sample analysis.

References

A Technical Guide to the Solubility of 1,5-Pentanediol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanediol (also known as pentamethylene glycol) is a versatile diol used as a chemical intermediate and building block in the synthesis of various polymers such as polyesters and polyurethanes.[1][2][3] Its properties also make it suitable for applications as a plasticizer, in ink and toner products, and as an additive in brake fluid.[3][4] Understanding its solubility in common organic solvents is critical for its effective use in various formulations and chemical reactions. This guide provides a comprehensive overview of the solubility of 1,5-Pentanediol, along with experimental protocols for solubility determination.

Note on 1,5-Pentane-D10-diol:

Physicochemical Properties of 1,5-Pentanediol

A summary of the key physical and chemical properties of 1,5-Pentanediol is provided in the table below.

PropertyValue
Molecular Formula C5H12O2
Molar Mass 104.15 g/mol [5]
Appearance Colorless, oily liquid[1][4]
Boiling Point 242 °C[1][4][5]
Melting Point -18 °C[1][5]
Density 0.994 g/mL at 25 °C[1][4][5]
Refractive Index 1.450 at 20 °C[1][4][5]
Flash Point 129 °C (open cup)[6]

Solubility Data

1,5-Pentanediol exhibits a broad range of solubility in common organic solvents due to the presence of two hydroxyl (-OH) groups which can participate in hydrogen bonding.[1]

SolventSolubilityReference
Water Miscible in any ratio[3][7]
Methanol Miscible[1][5][6]
Ethanol Miscible[1][5]
Acetone Miscible[1][4][6]
Ethyl Acetate Miscible[1][5]
Ether 11% w/w at 25 °C[5][6]
Benzene Limited solubility[6]
Trichloroethylene Limited solubility[6]
Methylene Chloride Limited solubility[6]
Petroleum Ether Limited solubility[6]
Heptane Limited solubility[6]
Aliphatic Hydrocarbons Relatively insoluble/Limited solubility[1][4]
Aromatic Hydrocarbons Relatively insoluble/Limited solubility[1][4]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[8][9]

Principle of the Shake-Flask Method

This method involves creating a saturated solution by adding an excess of the solute to a solvent and allowing the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.[9][10]

Detailed Methodology

  • Preparation:

    • Ensure both the solute (1,5-Pentanediol) and the solvent are of high purity.[11]

    • Add an excess amount of 1,5-Pentanediol to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration:

    • Agitate the mixture at a constant temperature. This can be achieved using a shaker, stirrer, or rotator placed inside a temperature-controlled environment like an incubator.[9]

    • The time required to reach equilibrium can vary from 12 hours to several days, depending on the solute-solvent system.[10] For many systems, 24 to 72 hours is sufficient.[8]

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solute to settle.

    • Separate the saturated solution from the excess solid. This can be done by filtration or centrifugation.[9] It is crucial to maintain the temperature during this step to prevent changes in solubility.

  • Analysis:

    • Accurately measure the concentration of 1,5-Pentanediol in the clear, saturated supernatant.

    • Suitable analytical techniques include:

      • Gas Chromatography (GC): A common and precise method for quantifying volatile and semi-volatile organic compounds.

      • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile solutes.[11]

      • Refractive Index Measurement: The refractive index of the solution can be correlated to concentration using a calibration curve.

      • Gravimetric Analysis: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.[12]

Logical Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis A Add Excess Solute to Solvent B Agitate at Constant Temp (24-72h) A->B C Centrifuge or Filter B->C D Isolate Saturated Supernatant C->D E Measure Concentration (e.g., GC, HPLC) D->E

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathways and Applications

While 1,5-Pentanediol is not typically involved in specific biological signaling pathways, its use as a solvent and plasticizer is relevant in drug delivery and formulation. For instance, it can be a component of vehicle solutions for preclinical studies or a building block for biodegradable polyesters used in controlled-release drug delivery systems.

General Application in Polymer Synthesis

G 1_5_Pentanediol 1,5-Pentanediol Polymerization Polymerization (e.g., Esterification) 1_5_Pentanediol->Polymerization Diacid_or_Diisocyanate Diacid or Diisocyanate (Co-monomer) Diacid_or_Diisocyanate->Polymerization Polymer Polyester or Polyurethane Polymerization->Polymer Application Application (e.g., Drug Delivery, Coatings) Polymer->Application

Caption: Role of 1,5-Pentanediol as a monomer in polymerization.

References

An In-depth Technical Guide to the Stability and Storage of 1,5-Pentane-D10-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,5-Pentane-D10-diol. Given the limited availability of specific stability data for this deuterated compound in the public domain, this document outlines the known properties of its non-deuterated analog, 1,5-Pentanediol, and discusses the anticipated effects of deuterium substitution on its stability. Furthermore, it details generalized experimental protocols for researchers to establish in-house stability profiles and determine optimal storage conditions.

Introduction to this compound

This compound is the deuterated form of 1,5-Pentanediol, an organic diol.[1][2] In this compound, the ten hydrogen atoms attached to the carbon backbone have been replaced with deuterium. This isotopic substitution is a critical tool in drug discovery and development, primarily to enhance a drug's metabolic stability.[3][4]

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[5][6] This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of these bonds, a principle known as the kinetic isotope effect.[] Consequently, deuterated compounds often exhibit a longer biological half-life, which can lead to improved pharmacokinetic profiles and potentially reduced dosing frequency.[4][5][]

Physicochemical Properties

While specific data for this compound is scarce, the properties of the non-deuterated 1,5-Pentanediol provide a useful baseline. It is a colorless and odorless liquid at room temperature with a boiling point of approximately 238°C.[8] It is miscible with water, methanol, ethanol, and acetone.[9]

Stability Profile

The stability of a chemical compound refers to its ability to resist chemical change or degradation over time under specific environmental conditions. For deuterated compounds like this compound, the enhanced strength of the C-D bond is expected to confer greater stability against certain degradation pathways compared to its non-deuterated counterpart.[]

Potential Degradation Pathways

For 1,5-Pentanediol, known degradation pathways include oxidation and dehydrogenation.[10][11] These reactions can lead to the formation of compounds such as 5-hydroxypentanal and δ-valerolactone.[10] It is plausible that this compound follows similar degradation pathways, although the rate of these reactions may be slower due to the kinetic isotope effect.

Factors Influencing Stability

Several environmental factors can influence the stability of this compound:

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[12][13]

  • Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[13]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Humidity: Moisture can facilitate hydrolytic degradation, although this is less of a concern for diols which lack functional groups that readily hydrolyze.[9]

Recommended Storage Conditions

Based on the general properties of diols and deuterated compounds, the following storage conditions are recommended to maximize the shelf-life of this compound. It is crucial to obtain and follow the specific recommendations provided by the supplier's safety data sheet (SDS) and certificate of analysis.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential thermal degradation.
Light Store in an amber vial or in the darkTo protect from light-induced degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidative degradation.
Container Tightly sealed, appropriate chemical-resistant containerTo prevent contamination and exposure to moisture.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a formal stability testing program should be implemented. This typically involves both long-term (real-time) and accelerated stability studies.

Long-Term Stability Study

This study is designed to evaluate the stability of the compound under the recommended storage conditions over its expected shelf-life.

Methodology:

  • Sample Preparation: Aliquot this compound into multiple vials from at least two different batches to ensure batch-to-batch consistency.[14] The containers should be the same as those intended for routine storage.[15]

  • Storage: Place the samples in a calibrated stability chamber maintained at the recommended long-term storage condition (e.g., 5°C ± 3°C).

  • Testing Schedule: Withdraw samples for analysis at predetermined time points. A typical schedule would be 0, 3, 6, 9, 12, 18, 24, and 36 months.[15]

  • Analysis: At each time point, analyze the samples for purity, identity, and the presence of any degradation products. Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), should be used.

Accelerated Stability Study

This study is designed to predict the shelf-life of the compound by accelerating the rate of degradation under elevated stress conditions.[16]

Methodology:

  • Sample Preparation: Prepare samples as described for the long-term stability study.

  • Storage: Place the samples in stability chambers at elevated temperatures. For a compound stored under refrigeration, accelerated conditions might include 25°C ± 2°C with 60% ± 5% relative humidity (RH) and 40°C ± 2°C with 75% ± 5% RH.[17]

  • Testing Schedule: A common testing schedule for a 6-month accelerated study is 0, 1, 3, and 6 months.[15]

  • Analysis: Analyze the samples at each time point using the same stability-indicating methods as the long-term study. The data can be used in conjunction with the Arrhenius equation to predict the degradation rate at the recommended storage temperature.[13][18]

Visualizations

Diagrams

G Figure 1: Potential Degradation Pathway of this compound PDO This compound HP 5-Hydroxy-D9-pentanal PDO->HP Oxidation / Dehydrogenation DVL δ-Valero-D8-lactone HP->DVL Intramolecular Cyclization

Caption: Figure 1: A diagram illustrating a potential degradation pathway for this compound.

G Figure 2: Experimental Workflow for Stability Testing cluster_0 Long-Term Study cluster_1 Accelerated Study Storage at 2-8°C Storage at 2-8°C Testing at 0, 3, 6, 12, 24 months Testing at 0, 3, 6, 12, 24 months Data Analysis Data Analysis Testing at 0, 3, 6, 12, 24 months->Data Analysis Storage at 25°C/60%RH & 40°C/75%RH Storage at 25°C/60%RH & 40°C/75%RH Testing at 0, 1, 3, 6 months Testing at 0, 1, 3, 6 months Testing at 0, 1, 3, 6 months->Data Analysis Sample Preparation Sample Preparation Sample Preparation->Storage at 2-8°C Sample Preparation->Storage at 25°C/60%RH & 40°C/75%RH Shelf-Life Determination Shelf-Life Determination Data Analysis->Shelf-Life Determination

Caption: Figure 2: A flowchart depicting the experimental workflow for stability testing.

References

1,5-Pentane-D10-diol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide to the Safe Handling of 1,5-Pentanediol-d10

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 1,5-Pentanediol-d10. Specific safety data for the deuterated form is limited; therefore, this guide is primarily based on the well-documented properties of its non-deuterated analogue, 1,5-Pentanediol (CAS No. 111-29-5). This approach is standard practice as deuteration, the replacement of hydrogen with its stable, non-radioactive isotope deuterium, does not significantly alter the fundamental chemical hazards of a molecule.[1] However, it can affect the metabolic rate, a factor to consider in specialized toxicological or pharmacokinetic studies.[1][2] Users must always consult the most current Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety protocols.

Physical and Chemical Properties

1,5-Pentanediol is a colorless, odorless, and viscous liquid at room temperature.[3][4] It is hygroscopic, meaning it readily absorbs moisture from the air.[5][6] Its miscibility with water and various organic solvents makes it a versatile compound in laboratory settings.[3][4][7]

PropertyValueSource(s)
Molecular Formula C₅H₂D₁₀O₂(Calculated)
Molecular Weight 114.21 g/mol (for d10) vs. 104.15 g/mol (standard)[5][8]
Appearance Clear, colorless, viscous, oily liquid[3][9]
Odor Odorless[3][5]
Melting Point -18 °C (-0.4 °F)[3][5]
Boiling Point 242 °C (467.6 °F) at 760 mmHg[3][4][5]
Flash Point 135 °C (275 °F) - Closed Cup[5]
Density 0.994 g/mL at 25 °C[4][5]
Vapor Pressure 0.01 mbar at 20 °C[5]
Water Solubility Miscible[3][4]
Autoignition Temp. 335 °C (635 °F)[5]
Explosive Limits Lower: 1.3% (V) / Upper: 13.1% (V)[3][5]
Stability Stable under normal conditions; hygroscopic.[5][6][10][5][6][10]

Toxicological Information

Based on data for 1,5-Pentanediol, the compound exhibits very low acute toxicity.[9] It is not classified as a hazardous substance according to GHS criteria.[11] It is not considered a skin or eye irritant, nor a sensitizer.[9][12]

EndpointValueSpeciesMethod / GuidelineSource(s)
LD50 (Oral) 10,000 mg/kgRatOECD Test Guideline 401[3][11][12]
LD50 (Dermal) > 19,800 mg/kgRabbitECHA[12]
Skin Irritation Not an irritantRabbitOECD Test Guideline 404[3]
Mutagenicity Not mutagenic in AMES TestN/AAMES Test[5]

Hazard Identification and First Aid Measures

While not classified as hazardous, prudent laboratory practice dictates treating all chemicals with care. The primary hazards are associated with physical properties (e.g., slipperiness of spills) and potential combustion at high temperatures.

  • Potential Health Effects:

    • Inhalation: Unlikely to be a hazard at room temperature due to low vapor pressure. If heated, vapors may cause mild irritation.

    • Skin Contact: Not expected to cause irritation.[9] Prolonged contact should be avoided.

    • Eye Contact: May cause mild, transient irritation.

    • Ingestion: Mildly toxic by ingestion.[9]

  • First Aid Protocols:

    • General Advice: If in doubt or if symptoms persist, seek medical attention.[10][11] Show the safety data sheet to the attending physician.[7]

    • After Inhalation: Move the person to fresh air.[7][10] If breathing is difficult, provide oxygen or artificial respiration and seek medical advice.[7]

    • After Skin Contact: Remove contaminated clothing.[7] Rinse skin with plenty of soap and water.[7][10]

    • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[7][10] Remove contact lenses if present and easy to do.[10] Continue rinsing and consult a physician.[7]

    • After Ingestion: Rinse mouth with water.[7][10] Do NOT induce vomiting.[7][10] Never give anything by mouth to an unconscious person.[7] Call a doctor if you feel unwell.[11]

Experimental Protocols for Cited Data

The toxicological data presented in this guide are derived from standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD).

  • OECD Test Guideline 401 (Acute Oral Toxicity): This protocol was used to determine the oral LD50 value. It involves the administration of the substance to a group of fasted rats at a specified dose. The animals are observed for a period (typically 14 days) for signs of toxicity and mortality.

  • OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This guideline was used to assess skin irritation. It involves applying the substance to the shaved skin of a rabbit and observing for signs of erythema (redness) and edema (swelling) over a set period.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling:

    • Work in a well-ventilated area.[10]

    • Avoid contact with skin and eyes.[4]

    • Wash hands thoroughly after handling.[10]

    • Do not eat, drink, or smoke in work areas.[10]

    • Handle in accordance with good industrial hygiene and safety practices.[5]

  • Storage:

    • Keep containers tightly closed in a dry, well-ventilated place.[7]

    • The substance is hygroscopic; protect from moisture.[5][6][11]

    • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[5][6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses approved under standards like EN166 (EU) or NIOSH (US).[5][7]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[7][10] Use proper glove removal technique to avoid skin contact.[7]

    • Body Protection: Wear a standard laboratory coat.[13]

    • Respiratory Protection: Not required under normal use conditions due to low volatility.[3][5] If working with heated material or in a poorly ventilated area, use a respirator.

Accidental Release and Firefighting Measures

  • Accidental Release:

    • Ensure adequate ventilation.

    • Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[7]

    • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, Chemizorb®).[7]

    • Collect the absorbed material into a suitable, closed container for disposal.[7]

    • Be aware of the slipping hazard caused by the spilled product.[11]

  • Firefighting:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7][10][11]

    • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[10][11]

    • Hazards from Combustion: Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[5][6][10]

    • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][11]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of 1,5-Pentanediol-d10 in a research environment.

SafeHandlingWorkflow cluster_shutdown Routine Procedure cluster_emergency Emergency Response assess 1. Assess Risks (Review SDS) ppe 2. Select & Inspect PPE (Goggles, Gloves, Lab Coat) assess->ppe workspace 3. Prepare Workspace (Ventilation, Spill Kit Ready) ppe->workspace handle 4. Handle Chemical (Avoid Incompatibles) workspace->handle dispose 5a. Dispose of Waste (Follow Regulations) handle->dispose No Incidents event Emergency Event Occurs handle->event Incident Occurs decon 6a. Decontaminate & Clean dispose->decon secure 7a. Secure Area decon->secure spill Spill event->spill Release exposure Personal Exposure event->exposure Contact contain Contain & Absorb Spill spill->contain first_aid Administer First Aid (Flush Area, Seek Medical Help) exposure->first_aid evacuate Evacuate & Report first_aid->evacuate contain->evacuate

Caption: Logical workflow for handling 1,5-Pentanediol-d10 safely.

References

An In-depth Technical Guide to Natural Abundance Correction for 1,5-Pentanediol-D10 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for performing natural abundance correction in the mass spectrometry of 1,5-Pentanediol-D10. Accurate quantification of deuterated compounds is critical in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays. This document outlines the necessary experimental protocols, data analysis workflows, and the mathematical basis for correcting for the natural abundance of isotopes of carbon, hydrogen, and oxygen.

Introduction to Isotopic Abundance and the Need for Correction

In mass spectrometry, the measured intensity of a specific mass-to-charge ratio (m/z) peak does not solely represent the molecule of interest with its most abundant isotopes. Naturally occurring heavier isotopes of the constituent elements (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O) contribute to peaks at higher m/z values (M+1, M+2, etc.). For isotopically labeled compounds like 1,5-Pentanediol-D10 (C₅D₁₀H₂O₂), this natural isotopic distribution can interfere with the accurate measurement of the intended deuterated species, leading to an overestimation of lower-mass isotopologues and an underestimation of the fully labeled compound.

Natural abundance correction is a mathematical process that deconvolutes the raw mass spectral data to remove the contributions of naturally occurring heavy isotopes, thereby revealing the true isotopic enrichment of the labeled molecule. This correction is essential for obtaining accurate quantitative data.

Natural Abundance of Relevant Isotopes

The first step in performing a natural abundance correction is to know the precise natural abundances of the stable isotopes of the elements present in the molecule. For 1,5-Pentanediol-D10 (C₅D₁₀H₂O₂), the relevant elements are Carbon, Hydrogen (both protium and deuterium), and Oxygen.

ElementIsotopeAtomic Mass (Da)Natural Abundance (%)
Carbon ¹²C12.00000098.93[1]
¹³C13.0033551.07[1]
Hydrogen ¹H (Protium)1.00782599.985
²H (Deuterium)2.0141020.015
Oxygen ¹⁶O15.99491599.757[2]
¹⁷O16.9991310.038[2]
¹⁸O17.9991600.205[2]

Experimental Protocol: Mass Spectrometry of 1,5-Pentanediol-D10

This section provides a detailed methodology for the analysis of 1,5-Pentanediol-D10 using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Standard Preparation: Prepare a stock solution of 1,5-Pentanediol-D10 in a high-purity volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Derivatization (Optional but Recommended): To improve chromatographic peak shape and reduce tailing, derivatization of the hydroxyl groups is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • To 100 µL of the sample or standard solution, add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Allow the sample to cool to room temperature before analysis.

Gas Chromatography (GC) Conditions
  • GC System: Agilent 7890B GC or equivalent.

  • Column: A non-polar or semi-polar capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

Mass Spectrometry (MS) Conditions
  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[3][4][5]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 35 to 350.

  • Data Acquisition: Full scan mode.

The Mathematics of Natural Abundance Correction

The correction for natural isotopic abundance is typically performed using a matrix-based approach. The relationship between the measured (observed) and the corrected (true) isotopic distribution can be represented by the following equation:

M = C * T

Where:

  • M is the vector of measured (observed) peak intensities.

  • C is the correction matrix.

  • T is the vector of true (corrected) peak intensities.

To find the true isotopic distribution, we need to solve for T :

T = C⁻¹ * M

Where C⁻¹ is the inverse of the correction matrix.

Constructing the Correction Matrix (C)

The correction matrix accounts for the probability of each isotopologue contributing to the measured intensity of other isotopologues due to the natural abundance of heavy isotopes. For 1,5-Pentanediol-D10 (C₅D₁₀H₂O₂), we need to consider the contributions from ¹³C, ¹H (in the two non-deuterated positions on the hydroxyl groups), ¹⁷O, and ¹⁸O.

The elements of the correction matrix, Cᵢⱼ, represent the probability that the j-th true isotopologue contributes to the i-th measured mass peak. The construction of this matrix is based on the binomial expansion of the isotopic abundances for each element.

Due to the complexity of a molecule with multiple elements, a simplified explanation is provided here. The probability of having k heavy isotopes in a molecule with n atoms of a particular element is given by the binomial distribution:

P(k) = (n choose k) * pᵏ * (1-p)ⁿ⁻ᵏ

Where:

  • n is the number of atoms of the element.

  • k is the number of heavy isotopes.

  • p is the natural abundance of the heavy isotope.

For a molecule with multiple elements, the overall probability distribution is the convolution of the individual probability distributions for each element.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of natural abundance correction.

Experimental_Workflow Experimental Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start stock_sol Prepare Stock Solution (1 mg/mL in Methanol) prep_start->stock_sol cal_std Create Calibration Standards (1-100 µg/mL) stock_sol->cal_std derivatize Derivatize with BSTFA (Optional) cal_std->derivatize prep_end Prepared Sample derivatize->prep_end injection Inject Sample into GC prep_end->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-350) ionization->detection raw_data Acquire Raw Mass Spectrum detection->raw_data correction Apply Natural Abundance Correction raw_data->correction quantification Quantify Corrected Data correction->quantification final_result Final Result quantification->final_result

Caption: A flowchart illustrating the key steps from sample preparation to final data analysis.

Isotopic_Correction_Logic Logic of Isotopic Correction Calculation input_data Measured Mass Spectrum (M) - M₀ Intensity - M₁ Intensity - M₂ Intensity - ... calculation Matrix Multiplication T = C⁻¹ * M input_data->calculation correction_matrix Correction Matrix (C) Constructed from: - Molecular Formula (C₅D₁₀H₂O₂) - Natural Isotopic Abundances (¹³C, ¹H, ¹⁷O, ¹⁸O) matrix_inversion Calculate Inverse of Correction Matrix (C⁻¹) correction_matrix->matrix_inversion matrix_inversion->calculation output_data Corrected Isotopic Distribution (T) - True M₀ Intensity - True M₁ Intensity - True M₂ Intensity - ... calculation->output_data

Caption: A diagram showing the logical flow of the natural abundance correction calculation.

Conclusion

References

A Technical Guide to the Theoretical vs. Experimental Mass of 1,5-Pentane-D10-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the theoretical and experimental mass of 1,5-Pentane-D10-diol, a deuterated analog of 1,5-Pentanediol. This document outlines the calculation of the theoretical mass, presents experimental mass data, and provides a detailed protocol for its determination via mass spectrometry. A comparative workflow is also visualized to elucidate the relationship between the theoretical and experimental values.

Introduction

This compound (C₅D₁₀H₂O₂) is a valuable isotopically labeled compound used in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms imparts a greater mass, allowing for its differentiation from the endogenous, non-labeled counterpart. Accurate determination of its mass is critical for its effective use in these applications. This guide will delve into the theoretical calculation and experimental verification of the mass of this compound.

The chemical structure of 1,5-Pentanediol consists of a five-carbon chain with hydroxyl groups at positions 1 and 5. In this compound, the ten hydrogen atoms attached to the carbon backbone are replaced by deuterium atoms.

Theoretical vs. Experimental Mass

A comparison between the theoretical and experimentally determined mass of a molecule is fundamental in analytical chemistry for confirming its identity and assessing its purity.

Theoretical Mass Calculation

The theoretical monoisotopic mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. For this compound, the molecular formula is C₅D₁₀H₂O₂.

The calculation is as follows:

  • Carbon (C): 5 atoms × 12.000000 amu/atom = 60.000000 amu

  • Deuterium (D): 10 atoms × 2.014102 amu/atom = 20.141020 amu

  • Hydrogen (H): 2 atoms × 1.007825 amu/atom = 2.015650 amu

  • Oxygen (O): 2 atoms × 15.994915 amu/atom = 31.989830 amu

Total Theoretical Monoisotopic Mass = 114.146500 amu

Experimental Mass Determination

The experimental mass of this compound is typically determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ions. For this compound, the experimentally determined molecular weight is approximately 114.21 g/mol , as provided by various chemical suppliers.

Data Presentation

The following table summarizes the theoretical and experimental mass of this compound.

ParameterValue
Chemical Formula C₅D₁₀H₂O₂
Theoretical Monoisotopic Mass 114.146500 amu
Experimental Molecular Weight 114.21 g/mol [1], 114.209 g/mol [2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard method for the determination of the experimental mass of this compound.

Objective: To determine the mass of this compound using GC-MS.

Materials:

  • This compound standard

  • Anhydrous methanol (or other suitable solvent)

  • GC-MS system equipped with an electron ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous methanol.

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Inlet Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 70 °C, hold for 2 minutes.

        • Ramp: Increase to 280 °C at a rate of 10 °C/min.

        • Hold: Hold at 280 °C for 5 minutes.

      • Injection Volume: 1 µL

      • Injection Mode: Split (split ratio 20:1)

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI)

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Electron Energy: 70 eV

      • Mass Range: m/z 30-200

      • Scan Speed: 1000 amu/s

  • Data Acquisition: Inject the prepared sample into the GC-MS system and acquire the data.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Determine the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. The experimentally determined mass will be the m/z value of the molecular ion.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the theoretical and experimental mass of this compound.

G cluster_theoretical Theoretical Mass Calculation cluster_experimental Experimental Mass Determination cluster_comparison Comparison formula Chemical Formula C5D10H2O2 calc Summation of Atomic Masses formula->calc atomic_masses Standard Atomic Masses (C, D, H, O) atomic_masses->calc theoretical_mass Theoretical Mass 114.146500 amu calc->theoretical_mass compare Compare Theoretical vs. Experimental theoretical_mass->compare sample This compound Sample gcms GC-MS Analysis sample->gcms ms_data Mass Spectrum Data gcms->ms_data experimental_mass Experimental Mass ~114.21 ms_data->experimental_mass experimental_mass->compare conclusion Conclusion: Identity Confirmation & Purity Assessment compare->conclusion Discrepancy Analysis

Caption: Workflow for comparing theoretical and experimental mass.

Conclusion

This technical guide has detailed the theoretical and experimental mass of this compound. The close agreement between the calculated theoretical mass (114.146500 amu) and the experimentally observed molecular weight (~114.21 g/mol ) confirms the identity and high isotopic enrichment of the compound. The provided GC-MS protocol offers a robust method for the experimental verification of its mass, which is a critical quality control step for its use in sensitive research and drug development applications. Any minor discrepancies between the theoretical and experimental values can typically be attributed to instrumental calibration and measurement precision.

References

Methodological & Application

Application Notes and Protocols for Quantitative Metabolite Analysis using 1,5-Pentanediol-D10 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative metabolomics is a powerful discipline used to understand the dynamic metabolic state of biological systems in response to physiological, pathological, or genetic alterations. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique in this field, offering high sensitivity and reproducibility for the analysis of a wide range of small molecule metabolites. However, the inherent variability in sample preparation and instrument response necessitates the use of internal standards for accurate and reliable quantification.

Stable isotope-labeled internal standards, such as 1,5-Pentanediol-D10, are the gold standard for quantitative metabolomics.[1] These compounds are chemically identical to their endogenous counterparts but have a different mass due to the incorporation of heavy isotopes. By adding a known amount of the internal standard to each sample prior to extraction, it co-elutes with the target analytes and experiences similar matrix effects and ionization suppression or enhancement. This allows for the normalization of the analytical signal, correcting for variations in sample handling and instrument performance, thereby enabling precise and accurate quantification of target metabolites.[1]

This document provides a detailed protocol for the quantitative analysis of polar metabolites in biological samples, such as plasma, using 1,5-Pentanediol-D10 as an internal standard with GC-MS. The protocol covers sample preparation, derivatization, GC-MS analysis, and data processing.

Experimental Workflow

The overall experimental workflow for quantitative metabolite analysis using an internal standard is a multi-step process that requires careful execution to ensure data quality and reproducibility. The key stages include sample preparation, where the internal standard is introduced, followed by metabolite extraction and derivatization to make the analytes suitable for GC-MS analysis. The final steps involve instrumental analysis and data processing to obtain quantitative results.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with 1,5-Pentanediol-D10 Sample->Spike Quench Quench Metabolism Spike->Quench Extract Metabolite Extraction Quench->Extract Dry Dry Down Extract Extract->Dry Methoximation Methoximation Dry->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PGI F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase DHAP->GAP TPI BPG13 1,3-Bisphosphoglycerate GAP->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase

References

Application Notes and Protocols for the Use of 1,5-Pentanediol-d10 in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various polymers using 1,5-Pentanediol-d10, a deuterated version of 1,5-Pentanediol. The incorporation of deuterium can offer unique advantages in polymer characterization and specialized applications, particularly in the field of drug delivery where isotopic labeling can influence and monitor drug release kinetics.

Introduction to 1,5-Pentanediol-d10 in Polymer Science

1,5-Pentanediol is a versatile diol used as a building block in the synthesis of polyesters, polyurethanes, and polycarbonates.[1][2][3] The deuterated analogue, 1,5-Pentanediol-d10, where the ten hydrogen atoms on the pentane backbone are replaced with deuterium, offers unique properties beneficial for advanced material research. The substitution of hydrogen with deuterium, a stable isotope, can lead to altered vibrational frequencies, changes in hydrogen bonding, and enhanced stability.[4] These isotopic effects can be leveraged for various applications, including as standards in mass spectrometry and in drug delivery systems to create more controlled and targeted therapeutic release.[4]

In the context of drug development, the use of deuterated polymers can have a significant impact on the material's biodegradation and drug elution profiles. The primary deuterium kinetic isotope effect can slow down chemical reactions where the breaking of a carbon-hydrogen bond is the rate-determining step.[5] This has been demonstrated to prolong drug release from a hydrogel-microsphere system and extend the in vivo biodegradation time of the polymer matrix itself.[5][6]

Polymer Synthesis Protocols

The following are generalized protocols for the synthesis of polyesters, polycarbonates, and polyurethanes using 1,5-Pentanediol-d10. Researchers should note that while the fundamental chemistry is analogous to using non-deuterated 1,5-Pentanediol, minor adjustments to reaction times may be necessary due to potential kinetic isotope effects.[7]

Polyester Synthesis via Melt Polycondensation

High molecular weight aliphatic polyesters can be synthesized from 1,5-Pentanediol and various aliphatic diacids through melt polycondensation.[1][8] This method avoids the use of solvents and is widely used in industrial polyester production.

Experimental Protocol:

  • Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add equimolar amounts of 1,5-Pentanediol-d10 and a chosen dicarboxylic acid (e.g., succinic acid, adipic acid, sebacic acid).

  • Catalyst Addition: Add a suitable catalyst, such as antimony trioxide, titanium glycolate, or p-toluenesulfonic acid (p-TSA), in a catalytic amount (typically 0.1 mol% relative to the diacid).[9][10]

  • Esterification Stage: Heat the mixture under a slow stream of nitrogen to a temperature of 170-190°C with constant stirring.[10][11] Water will be produced as a byproduct of the esterification reaction and should be continuously removed by distillation. This stage is typically carried out for 2-4 hours.

  • Polycondensation Stage: After the removal of water ceases, gradually increase the temperature to 190-220°C while slowly reducing the pressure to a high vacuum (<1 mbar).[11] This stage facilitates the removal of excess diol and promotes the growth of high molecular weight polymer chains. The duration of this stage can range from 4 to 8 hours, depending on the desired molecular weight.

  • Polymer Recovery: Once the desired viscosity is reached, cool the reactor to room temperature and recover the solid polyester. The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

Logical Relationship of Polyester Synthesis

polyester_synthesis Reactants 1,5-Pentanediol-d10 + Dicarboxylic Acid + Catalyst Esterification Esterification (170-190°C, N2) Water removal Reactants->Esterification Prepolymer Low MW Prepolymer Esterification->Prepolymer Polycondensation Polycondensation (190-220°C, Vacuum) Diol removal Prepolymer->Polycondensation Polymer High MW Polyester Polycondensation->Polymer polycarbonate_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Stages cluster_product Final Product diol 1,5-Pentanediol-d10 oligomerization Oligomerization (120-140°C) Methanol Removal diol->oligomerization carbonate Dimethyl Carbonate carbonate->oligomerization catalyst Catalyst (e.g., DMAP) catalyst->oligomerization polycondensation Polycondensation (160-180°C, Vacuum) DMC Removal oligomerization->polycondensation polycarbonate Polycarbonate polycondensation->polycarbonate drug_release cluster_system Drug Delivery System cluster_release Release Mechanism cluster_effect Therapeutic Effect Polymer_Drug Polymer-Linker(D)-Drug Conjugate Cleavage Linker Cleavage (β-elimination) Polymer_Drug->Cleavage Slower rate due to Deuterium Isotope Effect Release Drug Release Cleavage->Release Therapeutic_Action Sustained Therapeutic Action Release->Therapeutic_Action

References

Application Note: NMR Characterization of Polyesters Synthesized with 1,5-Pentane-D10-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of polymers.[1][2] For polyesters, NMR provides detailed information on monomer composition, end-group analysis, molecular weight determination, and microstructure.[1][3][4][5][6] The synthesis of polyesters with deuterated monomers, such as 1,5-Pentane-D10-diol, offers unique advantages for in-depth NMR studies. The substitution of protons with deuterium (²H or D) simplifies ¹H NMR spectra by eliminating signals from the deuterated monomer, allowing for clearer observation of the non-deuterated components and end-groups.[7] Furthermore, ²H NMR spectroscopy can be employed to probe the mobility and orientation of the deuterated segments within the polymer chain.[7][8]

This application note provides detailed protocols for the synthesis and subsequent NMR characterization of polyesters incorporating this compound. It includes methods for ¹H NMR, ¹³C NMR, and ²H NMR analysis, along with data presentation and visualization of the experimental workflow.

Experimental Protocols

I. Synthesis of Polyester with this compound and Adipic Acid

This protocol describes a typical melt polymerization reaction to synthesize a polyester from this compound and adipic acid.

Materials:

  • This compound (D, 98 atom % D)

  • Adipic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • High-purity nitrogen gas

  • Chloroform-d (CDCl₃) for NMR analysis

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

  • Charging Reactants: Charge the flask with equimolar amounts of this compound and adipic acid.

  • Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 200-500 ppm).

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any oxygen.

  • Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Water will be evolved and collected in the condenser. Continue this step for 2-4 hours or until the evolution of water ceases.

  • Polycondensation: Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240°C. This step facilitates the removal of excess diol and promotes the increase in polymer molecular weight.

  • Reaction Monitoring: Monitor the reaction progress by observing the increase in the viscosity of the melt. The reaction is typically continued for 4-8 hours.

  • Polymer Recovery: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The solid polyester can then be removed from the flask.

  • Purification: Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues. Dry the purified polymer under vacuum.

II. NMR Sample Preparation

For ¹H and ¹³C NMR:

  • Weigh approximately 15-20 mg of the dried polyester sample into an NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Cap the tube and vortex or sonicate until the polymer is fully dissolved.

For ²H NMR:

  • Weigh approximately 20-30 mg of the dried polyester sample into an NMR tube.

  • Add approximately 0.6 mL of a non-deuterated solvent (e.g., chloroform).

  • Cap the tube and vortex or sonicate until the polymer is fully dissolved.

III. NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²H detection.

¹H NMR Parameters (Typical):

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-64

  • Relaxation Delay: 5 seconds

  • Spectral Width: 16 ppm

  • Temperature: 25°C

¹³C NMR Parameters (Typical):

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 250 ppm

  • Temperature: 25°C

²H NMR Parameters (Typical):

  • Pulse Sequence: Single-pulse experiment without proton decoupling

  • Number of Scans: 128-512

  • Relaxation Delay: 1 second

  • Spectral Width: 50 ppm

  • Temperature: 25°C

Data Presentation

The use of this compound significantly simplifies the ¹H NMR spectrum. The signals corresponding to the pentanediol protons will be absent, allowing for unambiguous integration of the adipic acid protons and the end-group signals.

Table 1: ¹H NMR Chemical Shift Assignments for Polyester of Adipic Acid and this compound

Signal AssignmentChemical Shift (ppm)Multiplicity
Adipic Acid (-OOC-CH₂ -(CH₂)₂-CH₂ -COO-)~2.3Triplet
Adipic Acid (-OOC-CH₂-CH₂ -CH₂ -CH₂-COO-)~1.6Multiplet
Hydroxyl End-Group (-CH₂ -OH)~3.6Triplet
Carboxylic Acid End-Group (-CH₂ -COOH)~2.4Triplet

Table 2: Quantitative ¹H NMR Data for Molecular Weight Determination

The number average molecular weight (Mn) can be calculated from the ¹H NMR spectrum by end-group analysis.[1][3][5][6] The following formula can be used:

Mn = (I_repeating / N_repeating) * MW_repeating + MW_end_groups

Where:

  • I_repeating is the integral of the repeating unit protons (e.g., adipic acid protons at ~2.3 ppm).

  • N_repeating is the number of protons in the repeating unit signal (4 for the adipic acid methylene groups adjacent to the ester).

  • MW_repeating is the molecular weight of the repeating unit (adipic acid + this compound - 2 * H₂O).

  • MW_end_groups is the molecular weight of the end groups.

Sample IDIntegral of Adipic Acid Protons (I_repeating at ~2.3 ppm)Integral of Hydroxyl End-Group Protons (I_OH at ~3.6 ppm)Degree of Polymerization (DP)Calculated Mn ( g/mol )
Polyester-D10-011002.5205200
Polyester-D10-021001.827.87250

Note: DP is calculated as (I_repeating / N_repeating) / (I_end_group / N_end_group). For hydroxyl end groups, N_end_group = 2.

Table 3: ¹³C NMR Chemical Shift Assignments

Signal AssignmentChemical Shift (ppm)
Carbonyl Carbon (-C OO-)~173
Adipic Acid (-OOC-C H₂-)~34
Adipic Acid (-OOC-CH₂-C H₂-)~24
This compound (-O-C D₂-)~64 (broadened due to C-D coupling)
This compound (-O-CD₂-C D₂-)~29 (broadened due to C-D coupling)
This compound (-O-CD₂-CD₂-C D₂-)~22 (broadened due to C-D coupling)

Table 4: ²H NMR Chemical Shift Assignments

The ²H NMR spectrum will show signals corresponding to the deuterated positions in the 1,5-pentanediol unit.

Signal AssignmentChemical Shift (ppm)
This compound (-O-CD₂ -)~4.1
This compound (-O-CD₂-CD₂ -)~1.7
This compound (-O-CD₂-CD₂-CD₂ -)~1.4

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization NMR Characterization cluster_data_output Data Output reactants This compound + Adipic Acid + Catalyst reactor Melt Polymerization (180-240°C, Vacuum) reactants->reactor purification Dissolution & Precipitation reactor->purification drying Vacuum Drying purification->drying sample_prep Sample Preparation (Dissolve in CDCl3) drying->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, 2H) sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc tables Quantitative Data Tables data_proc->tables spectra NMR Spectra data_proc->spectra

Caption: Experimental workflow for the synthesis and NMR characterization of polyesters.

data_analysis_flow cluster_processing Data Processing cluster_analysis Data Analysis start Raw NMR Data (FID) ft Fourier Transform start->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate chem_shift Chemical Shift Assignment integrate->chem_shift quant_analysis Quantitative Analysis (End-group, Composition) integrate->quant_analysis result Characterized Polymer (Structure, Mn) chem_shift->result mw_calc Molecular Weight Calculation quant_analysis->mw_calc mw_calc->result

Caption: Logical workflow for NMR data processing and analysis.

References

Application Notes and Protocols: 1,5-Pentanediol in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,5-Pentanediol (1,5-PDO), a linear diol with the formula HO(CH₂)₅OH, is a versatile building block in materials science.[1][2] Its two primary hydroxyl groups make it a reactive monomer for polymerization reactions, and its five-carbon backbone imparts a unique balance of flexibility and mechanical strength to the resulting materials.[1][3] While the deuterated form, 1,5-Pentanediol-d10, is a valuable tool for isotopic tracing and neutron scattering studies to investigate reaction mechanisms and polymer dynamics, the non-deuterated form is predominantly used in the synthesis of novel materials. This document outlines the key applications of 1,5-Pentanediol in materials science, with a focus on its use in the synthesis of polyesters and polyurethanes, and as a plasticizer. Detailed experimental protocols and quantitative data are provided for researchers, scientists, and drug development professionals.

Key Applications in Materials Science

1,5-Pentanediol is a key intermediate in the production of a wide range of materials, including:

  • Polymers: It serves as a monomer for the synthesis of polyesters, unsaturated polyesters, and polyurethanes.[1][2][3][4][5][6] The resulting polymers often exhibit enhanced flexibility, adhesion, and weatherability.[1][3]

  • Plasticizers: It is utilized as a plasticizer to increase the flexibility and reduce the brittleness of materials such as cellulose products and adhesives.[1][7][8][9][10]

  • Coatings and Adhesives: 1,5-Pentanediol is a common component in the formulation of coatings, adhesives, and sealants.[1][4][7][10][11] In coatings, it aids in the formation of a uniform film, while in adhesives, it improves the flexibility of the bond.[7]

  • Solvents: Due to its excellent solvency, it is used as a solvent in various formulations, including paints, coatings, and inks.[1][4][10]

Application 1: Synthesis of High Molecular Weight Aliphatic Polyesters

1,5-Pentanediol is an excellent monomer for the synthesis of high molecular weight aliphatic polyesters through melt polycondensation with various aliphatic diacids.[12][13] These bio-based and potentially biodegradable polyesters are promising materials for a range of applications. The properties of the resulting polyesters, such as melting temperature and tensile strength, can be tuned by varying the chain length of the diacid comonomer.[12]

Quantitative Data: Properties of Poly(1,5-pentylene dicarboxylate)s

The following table summarizes the thermo-mechanical properties of high molecular weight polyesters synthesized from bio-based 1,5-Pentanediol and a variety of aliphatic diacids.

Diacid UsedPolymer AbbreviationWeight-Average Molecular Weight ( g/mol )Melting Temperature (Tₘ) (°C)Tensile Strength (MPa)Elongation at Break (%)
Succinic AcidPPeS>100,000---
Glutaric AcidPPeG>100,000---
Adipic AcidPPeA<100,000 (less thermally stable)---
Azelaic AcidPPeAz>100,00050-62Comparable to PolyethyleneComparable to Polyethylene
Sebacic AcidPPeSe>100,00050-62Superior to PBATSuperior to PBAT
Dodecanedioic AcidPPeDo>100,00050-62Superior to PBATSuperior to PBAT

Data sourced from a study on high molecular weight polyesters derived from biobased 1,5-Pentanediol.[12] PBAT = Poly(butylene adipate-co-terephthalate)

Experimental Protocol: Synthesis of Poly(1,5-pentylene sebacate) (PPeSe) via Melt Polycondensation

This protocol describes the synthesis of a high molecular weight polyester from 1,5-Pentanediol and sebacic acid.

Materials:

  • 1,5-Pentanediol (Bio-PDO)

  • Sebacic Acid

  • Dibutyltin oxide (DBTO) catalyst

Procedure:

  • Charging the Reactor: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with 1,5-Pentanediol and sebacic acid in a 1.2:1 molar ratio.

  • Transesterification: The mixture is heated to 180°C under a nitrogen atmosphere with constant stirring. 0.1 wt% of DBTO catalyst (based on the total weight of monomers) is added. The reaction is allowed to proceed for 4 hours, during which water is distilled off.

  • Polycondensation: The temperature is gradually increased to 220°C, and the pressure is slowly reduced to below 1 Torr over a period of 1 hour. The reaction is continued under these conditions for 6-8 hours to increase the molecular weight of the polymer. The reaction is monitored by measuring the viscosity of the melt.

  • Product Recovery: The reactor is cooled to room temperature, and the resulting polyester is collected.

  • Characterization: The obtained poly(1,5-pentylene sebacate) can be characterized by various techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal properties, and tensile testing for mechanical properties.

Visualization: Polyester Synthesis Workflow

Polyester_Synthesis_Workflow cluster_synthesis Polyester Synthesis cluster_characterization Characterization start Start charge_reactor Charge Reactor (1,5-Pentanediol, Diacid) start->charge_reactor transesterification Transesterification (180°C, N2, Catalyst) charge_reactor->transesterification polycondensation Polycondensation (220°C, <1 Torr) transesterification->polycondensation product_recovery Product Recovery polycondensation->product_recovery end End product_recovery->end gpc GPC (Molecular Weight) product_recovery->gpc dsc DSC (Thermal Properties) product_recovery->dsc tensile Tensile Testing (Mechanical Properties) product_recovery->tensile

Caption: Workflow for the synthesis and characterization of polyesters using 1,5-Pentanediol.

Application 2: 1,5-Pentanediol in Polyurethane Formulations

In the synthesis of polyurethanes, 1,5-Pentanediol can be used in two primary ways: as a chain extender or as a component of a polyester or polyether polyol.[11]

  • As a Chain Extender: It reacts with isocyanate prepolymers to increase the molecular weight and enhance the mechanical properties of the final polyurethane, such as tensile strength and abrasion resistance.[11]

  • As a Polyol Component: When incorporated into the backbone of a polyester or polyether polyol, it acts as a soft segment, influencing the flexibility, elasticity, and low-temperature performance of the polyurethane.[11]

Experimental Protocol: Synthesis of a Thermoplastic Polyurethane (TPU)

This protocol outlines a general procedure for synthesizing a thermoplastic polyurethane using a polyester polyol derived from 1,5-Pentanediol.

Materials:

  • Polyester polyol (synthesized from 1,5-Pentanediol and a diacid, e.g., adipic acid)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (BDO) as a chain extender

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry toluene as a solvent

Procedure:

  • Polyol Dehydration: The polyester polyol is dried under vacuum at 110°C for 2 hours to remove any residual moisture.

  • Prepolymer Formation: The dried polyol is dissolved in dry toluene in a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The solution is heated to 80°C, and MDI is added dropwise with vigorous stirring. The reaction is continued for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension: A solution of 1,4-Butanediol in dry toluene is added to the prepolymer solution, followed by the addition of a catalytic amount of DBTDL. The mixture is stirred vigorously for 5-10 minutes.

  • Casting and Curing: The viscous solution is poured into a Teflon mold and cured in an oven at 100°C for 24 hours.

  • Product Recovery and Characterization: The resulting TPU film is removed from the mold and can be characterized for its mechanical and thermal properties.

Visualization: Polyurethane Synthesis Pathway

Polyurethane_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product polyol Polyester Polyol (containing 1,5-Pentanediol) prepolymer_formation Prepolymer Formation polyol->prepolymer_formation diisocyanate Diisocyanate (e.g., MDI) diisocyanate->prepolymer_formation chain_extender Chain Extender (e.g., 1,4-Butanediol) chain_extension Chain Extension chain_extender->chain_extension prepolymer_formation->chain_extension polyurethane Polyurethane chain_extension->polyurethane

Caption: General pathway for the synthesis of polyurethanes using 1,5-Pentanediol-based polyols.

Application 3: 1,5-Pentanediol as a Plasticizer

The molecular structure of 1,5-Pentanediol allows it to act as an effective plasticizer.[7] It can interact with polymer chains, reducing intermolecular forces and increasing the free volume within the material.[7] This leads to a lower glass transition temperature (Tg), making the polymer more flexible and less brittle.[7] This is particularly useful in applications such as adhesives and cellulose-based products.[7][9]

Experimental Protocol: Evaluation of Plasticizer Efficacy

This protocol describes a method to evaluate the effectiveness of 1,5-Pentanediol as a plasticizer in a polymer film.

Materials:

  • Base polymer (e.g., Cellulose Acetate)

  • 1,5-Pentanediol

  • Acetone (or another suitable solvent)

Procedure:

  • Sample Preparation: Prepare a series of solutions of the base polymer in acetone. To each solution, add a different concentration of 1,5-Pentanediol (e.g., 0%, 5%, 10%, 15% by weight of the polymer).

  • Film Casting: Cast the solutions onto a glass plate using a doctor blade to ensure uniform thickness. Allow the solvent to evaporate completely in a fume hood, followed by drying in a vacuum oven at a temperature below the boiling point of the plasticizer.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of each film. A decrease in Tg with increasing 1,5-Pentanediol concentration indicates effective plasticization.

    • Tensile Testing: Measure the tensile strength and elongation at break of the films. An increase in elongation at break and a decrease in tensile strength are indicative of increased flexibility.

    • Dynamic Mechanical Analysis (DMA): Measure the storage modulus and tan delta as a function of temperature to further investigate the effect of the plasticizer on the viscoelastic properties of the polymer.

Visualization: Mechanism of Plasticization

Plasticization_Mechanism cluster_before Before Plasticization cluster_after After Plasticization polymer_chains_before Rigid Polymer Chains (Strong Intermolecular Forces) properties_before Properties: - Brittle - High Tg add_plasticizer + 1,5-Pentanediol polymer_chains_before->add_plasticizer polymer_chains_after Polymer Chains with 1,5-Pentanediol (Reduced Intermolecular Forces) properties_after Properties: - Flexible - Low Tg add_plasticizer->polymer_chains_after

Caption: Conceptual diagram illustrating the effect of 1,5-Pentanediol as a plasticizer on polymer chains.

References

Application Note: A Validated Bioanalytical Method for the Quantification of 1,5-Pentanediol in Human Plasma using 1,5-Pentanediol-D10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Pentanediol is a diol with various industrial applications and potential for use in pharmaceutical formulations. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for the quantification of 1,5-Pentanediol in a biological matrix is essential. This application note describes a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1,5-Pentanediol in human plasma, utilizing its deuterated analog, 1,5-Pentanediol-D10, as the internal standard (IS). The method is validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4]

Experimental

Materials and Reagents
  • 1,5-Pentanediol (≥98% purity)

  • 1,5-Pentanediol-D10 (≥98% purity, isotopic purity ≥99%)

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)[5]

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent[6]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Individual stock solutions of 1,5-Pentanediol and 1,5-Pentanediol-D10 were prepared in methanol at a concentration of 1 mg/mL.

  • Working Solutions: A series of working standard solutions of 1,5-Pentanediol were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. A working internal standard solution of 1,5-Pentanediol-D10 was prepared at a concentration of 100 ng/mL in the same diluent.

  • Calibration Standards and QC Samples: Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma. The concentration range for the calibration curve was 1 to 1000 ng/mL. QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the internal standard working solution (100 ng/mL 1,5-Pentanediol-D10).

  • Vortex for 10 seconds.

  • Add 500 µL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 v/v Water:Acetonitrile with 0.1% Formic Acid).

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
ColumnACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[6]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometric Conditions

Parameter1,5-Pentanediol1,5-Pentanediol-D10
Ionization ModeESI PositiveESI Positive
Precursor Ion (m/z)105.1115.2
Product Ion (m/z)87.195.2
Dwell Time (ms)100100
Collision Energy (eV)1518
Declustering Potential (V)4045

Method Validation

The bioanalytical method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Selectivity was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of 1,5-Pentanediol and the internal standard.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99. The LLOQ was established at 1 ng/mL with a signal-to-noise ratio >10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) on three separate days.

Table 3: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 8.595.2 - 104.5≤ 9.896.3 - 103.1
LQC3≤ 6.297.1 - 102.3≤ 7.598.0 - 101.5
MQC50≤ 5.598.5 - 101.8≤ 6.899.1 - 101.2
HQC800≤ 4.899.0 - 101.5≤ 5.999.5 - 100.8

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ) and Accuracy within ±15% (±20% for LLOQ) of the nominal value.[3]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 4: Extraction Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
LQC85.298.7
HQC87.5101.2

Acceptance criteria: Recovery should be consistent and reproducible. The CV of the matrix factor should be ≤15%.

Stability

The stability of 1,5-Pentanediol in human plasma was evaluated under various conditions.

Table 5: Stability Data Summary

Stability ConditionDurationQC LevelMean Stability (% of Nominal)
Bench-top6 hours at Room Temp.LQC & HQC95.3 - 103.1
Freeze-thaw3 cyclesLQC & HQC96.8 - 102.5
Long-term30 days at -80°CLQC & HQC97.2 - 101.9

Acceptance criteria: Mean concentration at each QC level should be within ±15% of the nominal concentration.[2]

Protocol

Sample Handling and Storage
  • Collect blood samples in tubes containing K2-EDTA as an anticoagulant.

  • Separate plasma by centrifugation at 3000 rpm for 10 minutes at 4°C within 1 hour of collection.

  • Store plasma samples at -80°C until analysis.

Analytical Procedure
  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • Follow the sample preparation procedure as described in Section 2.4.

  • Prepare an analytical run consisting of a blank sample, a zero sample (blank + IS), a set of calibration standards, and QC samples at a minimum of three levels (LQC, MQC, HQC).

  • Inject the reconstituted samples into the LC-MS/MS system.

  • Quantify the analyte concentration using the peak area ratio of the analyte to the internal standard.

Visualization

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (1,5-Pentane-D10-diol) Plasma->Add_IS Spike LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Vortex Evaporation Evaporation LLE->Evaporation Separate Organic Layer Reconstitution Reconstitution Evaporation->Reconstitution Dry Down Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Data Processing & Quantification Detection->Quantification Result Concentration of 1,5-Pentanediol Quantification->Result

Caption: Experimental workflow for the bioanalytical method.

Validation_Parameters cluster_selectivity Selectivity Assessment cluster_linearity Linearity & Sensitivity Assessment cluster_accuracy Accuracy & Precision Assessment cluster_recovery Recovery & Matrix Effect Assessment cluster_stability Stability Assessment MethodValidation Bioanalytical Method Validation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity & Sensitivity MethodValidation->Linearity Accuracy Accuracy & Precision MethodValidation->Accuracy Recovery Recovery & Matrix Effect MethodValidation->Recovery Stability Stability MethodValidation->Stability BlankMatrix Analysis of Blank Matrix (6 sources) CalCurve Calibration Curve (1-1000 ng/mL) QC_Samples QC Samples (LLOQ, LQC, MQC, HQC) Extraction Extraction Recovery BenchTop Bench-top Stability Interference Check for Interferences LLOQ Lower Limit of Quantification IntraInter Intra- & Inter-day Analysis Matrix Matrix Effect Evaluation FreezeThaw Freeze-thaw Stability LongTerm Long-term Stability

Caption: Key parameters for method validation.

References

Application Note & Protocol: 1,5-Pentane-D10-diol for Instrument Calibration and Quantitative Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by mass spectrometry (MS) is a cornerstone of modern research and drug development, demanding high accuracy and precision. The use of stable isotope-labeled (SIL) internal standards is a widely accepted practice to ensure reliable quantification.[1][2][3][4] Deuterated compounds, in particular, serve as ideal internal standards because their physicochemical properties closely mirror those of the unlabeled analyte.[5] This application note provides a detailed protocol for the use of 1,5-Pentane-D10-diol as an internal standard for the accurate quantification of 1,5-Pentanediol in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The fundamental principle behind using this compound as an internal standard lies in its chemical similarity to the analyte, 1,5-Pentanediol. Due to the presence of ten deuterium atoms, it is heavier than the native compound and can be distinguished by the mass spectrometer. However, it exhibits nearly identical chromatographic retention time, extraction recovery, and ionization efficiency.[5][6] By adding a known concentration of this compound to all samples, including calibration standards, quality controls, and unknown samples, variations introduced during sample preparation and analysis can be normalized. The ratio of the analyte's signal intensity to that of the internal standard is used to construct a calibration curve and accurately quantify the analyte, thereby minimizing the impact of matrix effects and other experimental inconsistencies.[2][7]

Experimental Workflow

Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Prepare Stock Solutions (1,5-Pentanediol & this compound) B Prepare Calibration Curve Standards (Serial Dilution of 1,5-Pentanediol) A->B C Spike Calibration Standards & Samples with this compound (IS) B->C D Sample Extraction (e.g., Protein Precipitation, SPE) C->D E Inject Sample onto LC Column D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM Mode) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratios (Analyte/IS) H->I J Generate Calibration Curve I->J K Quantify Unknown Samples J->K

Caption: Workflow for quantitative analysis using an internal standard.

Materials and Reagents

  • 1,5-Pentanediol (analyte standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Experimental Protocol

5.1. Preparation of Stock Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,5-Pentanediol and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

5.2. Preparation of Working Solutions

  • Analyte Working Solution (10 µg/mL): Dilute 100 µL of the analyte stock solution to 10 mL with methanol.

  • Internal Standard Working Solution (100 ng/mL): Perform a serial dilution of the internal standard stock solution with methanol to achieve a final concentration of 100 ng/mL.

5.3. Preparation of Calibration Standards

Prepare a series of calibration standards by spiking the appropriate matrix (e.g., plasma, urine, or a surrogate matrix) with the analyte working solution to achieve the desired concentration range (e.g., 1-1000 ng/mL). A typical calibration curve may consist of 8 non-zero concentration levels.

5.4. Sample Preparation

  • To 100 µL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the internal standard working solution (100 ng/mL).

  • Perform sample extraction. A common method for biological samples is protein precipitation:

    • Add 300 µL of cold acetonitrile to each sample.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

5.5. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components. For example:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • 1,5-Pentanediol: Q1: m/z 105.1 -> Q3: m/z 87.1

    • This compound: Q1: m/z 115.2 -> Q3: m/z 95.2

Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Apply a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to the calibration curve.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a quantitative assay using this compound as an internal standard. These values are representative and should be established for each specific method validation.

Parameter Expected Performance
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Compensated by IS
Recovery Consistent between analyte and IS

Conclusion

This compound is a suitable internal standard for the quantification of 1,5-Pentanediol in various matrices by LC-MS/MS. Its use allows for the correction of analytical variability, leading to improved accuracy and precision of the results. The protocol described herein provides a general framework that can be adapted and validated for specific research and drug development applications.

References

Application Notes and Protocols for the Quantitative Analysis of 1,5-Pentanediol using 1,5-Pentane-D10-diol by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanediol is a versatile chemical compound utilized in a variety of applications, including as a plasticizer, in the synthesis of polyesters, and as a component in cosmetic and pharmaceutical formulations. Accurate quantification of 1,5-pentanediol in diverse matrices is crucial for quality control, safety assessment, and pharmacokinetic studies. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy and precision. This method involves the use of a stable isotope-labeled internal standard, such as 1,5-Pentane-D10-diol, which is chemically identical to the analyte but has a different mass. This allows for the correction of matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the sample preparation and analysis of 1,5-pentanediol in various matrices using this compound as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis. Two primary derivatization techniques are presented: acylation with heptafluorobutyric anhydride (HFBA) and silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution mass spectrometry is the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (1,5-pentanediol). The labeled standard, often referred to as the internal standard (IS), behaves identically to the analyte throughout the extraction, derivatization, and chromatographic separation processes. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, and comparing this to a calibration curve, the concentration of the analyte in the original sample can be determined with high accuracy.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Add IS Addition of This compound (IS) Sample->Add IS Known amount Extraction Extraction of Analytes (LLE or SPE) Add IS->Extraction Derivatization Derivatization (Acylation or Silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Injection Data_Processing Data Processing GC_MS->Data_Processing Signal Ratio (Analyte/IS) Quantification Quantification Data_Processing->Quantification Calibration Curve

Figure 1: General workflow for the quantitative analysis of 1,5-pentanediol using an internal standard.

Data Presentation

Table 1: GC-MS Parameters for Derivatized 1,5-Pentanediol
ParameterAcylation with HFBASilylation with MSTFA
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250 °C250 °C
Injection Mode SplitlessSplitless
Carrier Gas Helium (1.0 mL/min)Helium (1.2 mL/min)
Oven Program 80 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min70 °C (1 min), ramp to 310 °C at 12 °C/min, hold for 4 min
MS Source Temp. 230 °C230 °C
MS Quad Temp. 150 °C150 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)Selected Ion Monitoring (SIM)
Table 2: Selected Ion Monitoring (SIM) Parameters
AnalyteDerivatization MethodQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
1,5-Pentanediol-bis(HFB)Acylation (HFBA)[To be determined empirically][To be determined empirically]
This compound-bis(HFB)Acylation (HFBA)[To be determined empirically][To be determined empirically]
1,5-Pentanediol-bis(TMS)Silylation (MSTFA)117147, 219
This compound-bis(TMS)Silylation (MSTFA)126155, 228

Note: The exact mass fragments for the HFB derivatives should be determined by analyzing a derivatized standard of 1,5-pentanediol and its deuterated analog, as fragmentation patterns can vary.

Experimental Protocols

Protocol 1: Analysis of 1,5-Pentanediol in Aqueous Matrices (e.g., Plasma, Environmental Water) using Acylation with HFBA

This protocol is adapted from a validated method for the analysis of short-chain glycols in biological fluids.

1. Materials and Reagents

  • 1,5-Pentanediol (analytical standard)

  • This compound (internal standard)

  • Heptafluorobutyric anhydride (HFBA)

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Preparation of Standard and Internal Standard Solutions

  • 1,5-Pentanediol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,5-pentanediol and dissolve in 10 mL of deionized water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with deionized water to cover the expected concentration range of the samples.

  • Working IS Solution (10 µg/mL): Dilute the IS stock solution with deionized water.

3. Sample Preparation

  • Pipette 250 µL of the sample (or calibration standard) into a 1.5 mL centrifuge tube.

  • Add 25 µL of the working IS solution (10 µg/mL) to each tube and vortex briefly.

  • Add 750 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean 15 mL centrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

4. Derivatization

  • To the dried residue, add 50 µL of acetonitrile and 50 µL of HFBA.

  • Cap the tube tightly and vortex.

  • Heat at 60 °C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 500 µL of n-hexane and 500 µL of deionized water.

  • Vortex for 1 minute to extract the derivatized analytes into the n-hexane layer.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper n-hexane layer to a GC vial for analysis.

5. GC-MS Analysis

  • Inject 1 µL of the final extract into the GC-MS system.

  • Use the parameters outlined in Table 1 and Table 2 for the acylation method.

cluster_prep Sample Preparation cluster_deriv Derivatization start 250 µL Sample add_is Add 25 µL This compound (IS) start->add_is add_acn Add 750 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate add_reagents Add 50 µL Acetonitrile + 50 µL HFBA evaporate->add_reagents heat Heat at 60°C for 30 min add_reagents->heat extract Add Hexane & Water, Vortex & Centrifuge heat->extract final_extract Transfer Hexane Layer to GC Vial extract->final_extract

Figure 2: Protocol for acylation-based sample preparation.
Protocol 2: Analysis of 1,5-Pentanediol in Cosmetic Matrices (e.g., Creams, Lotions) using Silylation with MSTFA

This protocol is a general approach for the extraction and derivatization of diols from a semi-solid matrix.

1. Materials and Reagents

  • 1,5-Pentanediol (analytical standard)

  • This compound (internal standard)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

2. Preparation of Standard and Internal Standard Solutions

  • Prepare stock and working solutions as described in Protocol 1, using a suitable solvent like dichloromethane or pyridine.

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 100 µL of the working IS solution (10 µg/mL).

  • Add 5 mL of dichloromethane.

  • Vortex for 1 minute.

  • Sonicate in an ultrasonic bath for 15 minutes to ensure complete dispersion and extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the solid components.

  • Carefully transfer the dichloromethane supernatant to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a new tube and evaporate to a volume of approximately 100 µL under a gentle stream of nitrogen.

4. Derivatization

  • To the concentrated extract, add 50 µL of pyridine and 100 µL of MSTFA.

  • Cap the tube tightly and vortex.

  • Heat at 70 °C for 1 hour.

  • Cool to room temperature.

  • Transfer the derivatized sample to a GC vial for analysis.

5. GC-MS Analysis

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Use the parameters outlined in Table 1 and Table 2 for the silylation method.

cluster_extraction Extraction from Cosmetic Matrix cluster_silylation Silylation sample ~100 mg Sample add_is Add 100 µL This compound (IS) sample->add_is add_dcm Add 5 mL Dichloromethane add_is->add_dcm vortex_sonicate Vortex & Sonicate add_dcm->vortex_sonicate centrifuge Centrifuge vortex_sonicate->centrifuge transfer_dry Transfer Supernatant & Dry with Na2SO4 centrifuge->transfer_dry concentrate Concentrate to ~100 µL transfer_dry->concentrate add_reagents Add 50 µL Pyridine + 100 µL MSTFA concentrate->add_reagents heat Heat at 70°C for 1 hour add_reagents->heat to_vial Transfer to GC Vial heat->to_vial

Figure 3: Protocol for silylation-based sample preparation.

Conclusion

The protocols described provide a robust framework for the quantitative analysis of 1,5-pentanediol in different matrices using this compound as an internal standard. The choice between acylation and silylation will depend on the specific matrix, potential interferences, and available instrumentation. Proper validation of the method in the target matrix is essential to ensure accurate and reliable results. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of 1,5-pentanediol.

Application Notes and Protocols: The Use of 1,5-Pentanediol-d10 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary application of 1,5-Pentanediol-d10 in pharmacokinetic (PK) studies: its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of therapeutic drug candidates and their metabolites in biological matrices.

Introduction

In drug development, pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. The accuracy and reliability of LC-MS/MS data heavily depend on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[1][2]

Stable isotope-labeled internal standards, such as 1,5-Pentanediol-d10, are considered the ideal choice for quantitative bioanalysis.[3] By replacing hydrogen atoms with deuterium, 1,5-Pentanediol-d10 has a higher mass than its unlabeled counterpart. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[1][2] This co-eluting internal standard helps to normalize variations caused by matrix effects, leading to more reliable and reproducible data.[4]

Advantages of Using 1,5-Pentanediol-d10 as an Internal Standard

The use of a deuterated internal standard like 1,5-Pentanediol-d10 offers several key advantages in pharmacokinetic studies:

  • Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction.[4]

  • Improved Accuracy and Precision: By accounting for variability in sample preparation, injection volume, and instrument response, 1,5-Pentanediol-d10 significantly improves the accuracy and precision of the analytical method.[5][6]

  • Enhanced Method Robustness: The use of a SIL-IS makes the bioanalytical method less susceptible to day-to-day variations and differences between individual patient samples.[5][6]

  • Regulatory Acceptance: Regulatory agencies like the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical methods submitted for drug approval.

While highly advantageous, it is important to ensure the stability of the deuterium labels and that the mass difference is sufficient to avoid spectral overlap.[3][7]

Exemplary Experimental Protocol: Pharmacokinetic Analysis of "Drug X" using 1,5-Pentanediol-d10 as an Internal Standard

This protocol describes a general procedure for the quantification of a hypothetical small molecule, "Drug X," in human plasma using 1,5-Pentanediol-d10 as an internal standard.

Materials and Reagents
  • Drug X reference standard

  • 1,5-Pentanediol-d10 (Internal Standard)

  • Control human plasma (with appropriate anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Drug X Stock Solution (1 mg/mL): Accurately weigh and dissolve Drug X in methanol.

  • 1,5-Pentanediol-d10 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1,5-Pentanediol-d10 in methanol.

  • Drug X Working Solutions: Serially dilute the Drug X stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 1,5-Pentanediol-d10 stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown study samples.

  • Pipette 50 µL of the appropriate matrix (control plasma for standards and QCs, study sample plasma for unknowns) into the corresponding tubes.

  • Spike 10 µL of Drug X working solution into the calibration standard and QC tubes. For blank samples, add 10 µL of 50:50 methanol:water.

  • Add 200 µL of the internal standard working solution (in acetonitrile) to all tubes except for the blank matrix samples (to which 200 µL of acetonitrile without IS is added).

  • Vortex all tubes for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A suitable UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of Drug X from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the properties of Drug X.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Drug X: Determine the precursor ion and a stable product ion.

      • 1,5-Pentanediol-d10: Determine the precursor ion and a stable product ion.

Data Analysis and Quantification
  • Integrate the peak areas for both Drug X and 1,5-Pentanediol-d10.

  • Calculate the peak area ratio (Drug X peak area / 1,5-Pentanediol-d10 peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Drug X in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Use pharmacokinetic software to calculate PK parameters such as Cmax, Tmax, AUC, and half-life from the concentration-time data of the unknown samples.

Data Presentation

The following tables represent hypothetical data from a pharmacokinetic study of Drug X using the protocol described above.

Table 1: Calibration Curve for Drug X in Human Plasma

Nominal Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1.00.0121.1110.0
5.00.0615.2104.0
25.00.30524.899.2
100.01.220101.5101.5
500.06.150498.999.8
1000.012.3501005.0100.5
2500.030.8902495.099.8
5000.061.9805010.0100.2

Table 2: Quality Control Sample Analysis for Drug X

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low QC3.03.1103.34.5
Mid QC200.0198.599.33.2
High QC4000.04050.0101.32.8

Table 3: Hypothetical Pharmacokinetic Parameters of Drug X after a Single Oral Dose

Subject IDCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t½ (hr)
00115202.085606.5
00214802.583206.8
00316102.090106.3
Mean 1536.7 2.2 8630.0 6.5
SD 66.6 0.3 347.3 0.3
%CV 4.3 12.5 4.0 3.9

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike Drug X (for Calibrators/QCs) add_is Add 1,5-Pentanediol-d10 in Acetonitrile (200 µL) plasma->add_is spike->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms separation Chromatographic Separation lcms->separation detection MS/MS Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify pk_params Calculate PK Parameters quantify->pk_params

Figure 1. Experimental workflow for pharmacokinetic sample analysis.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Output coelution Drug X and 1,5-Pentanediol-d10 Co-elute from LC Column ionization Electrospray Ionization (ESI) coelution->ionization q1 Q1: Precursor Ion Selection ionization->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Detection q2->q3 drug_x_peak Drug X Peak Area q3->drug_x_peak is_peak 1,5-Pentanediol-d10 Peak Area q3->is_peak

Figure 2. Principle of LC-MS/MS detection with a stable isotope-labeled internal standard.

logical_relationship raw_data Raw Peak Areas area_ratio Peak Area Ratio (Analyte/IS) raw_data->area_ratio cal_curve Calibration Curve (Ratio vs. Concentration) area_ratio->cal_curve concentration Sample Concentration cal_curve->concentration pk_profile Concentration-Time Profile concentration->pk_profile pk_parameters Pharmacokinetic Parameters (AUC, Cmax, t½) pk_profile->pk_parameters

References

Troubleshooting & Optimization

troubleshooting isotopic exchange of 1,5-Pentane-D10-diol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-Pentane-D10-diol. It addresses common issues related to isotopic exchange that may be encountered during experimental procedures in various solutions.

Frequently Asked Questions (FAQs)

Q1: Why does the deuterium on my hydroxyl groups (-OD) exchange with protons from the solvent almost instantly?

A1: The deuterium atom on a hydroxyl group is considered a "labile" or "exchangeable" deuteron. In the presence of any protic solvent (like water, methanol, or even atmospheric moisture), it will undergo a rapid acid-base equilibrium reaction.[1] This exchange is typically instantaneous and does not require a catalyst.

Q2: How can I prevent or minimize the back-exchange of my hydroxyl deuterons (O-D to O-H) during sample preparation and analysis?

A2: To preserve the O-D bond, you must work in an aprotic and anhydrous environment. For analytical techniques like NMR, dissolve your sample in a dry, deuterated aprotic solvent (e.g., DMSO-d6, Chloroform-d, Acetone-d6). Minimize exposure to atmospheric moisture by using sealed containers and dry transfer techniques.

Q3: I am observing an unexpected loss of deuterium from the carbon backbone (C-D bonds) of my this compound. What is causing this?

A3: The loss of deuterium from the carbon backbone (C-D/C-H exchange) is much slower than hydroxyl exchange and typically requires specific conditions. Potential causes include:

  • High Temperatures: Elevated temperatures can provide the activation energy needed for C-D bond cleavage.

  • Extreme pH: Strong acidic or basic conditions can catalyze the exchange, especially at positions alpha to the hydroxyl groups through keto-enol type intermediates.[2][3]

  • Presence of Metal Catalysts: Trace amounts of transition metal catalysts (e.g., Iridium, Ruthenium, Palladium) can facilitate C-D/C-H exchange, as they are often used intentionally for this purpose.[4][5][6]

Q4: What are the best analytical techniques to monitor and quantify isotopic exchange?

A4: The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy: ¹H NMR is excellent for observing the appearance of C-H protons, providing site-specific information about where the exchange is occurring.[7] ²H (Deuterium) NMR can be used to monitor the disappearance of D signals.

  • Mass Spectrometry (e.g., LC-MS, ESI-HRMS): MS is highly sensitive for detecting changes in the overall molecular weight of the molecule, allowing for precise quantification of the extent of deuterium loss or incorporation.[8][9]

Q5: My mass spectrometry data shows a distribution of masses instead of a single peak. How should I interpret this?

A5: This is expected in an isotopic exchange experiment. The distribution represents a population of molecules with varying degrees of deuterium incorporation or loss. The centroid mass of this isotopic envelope can be used to calculate the average number of deuterons exchanged.[8] It is crucial to run a non-deuterated standard and a fully deuterated control to accurately determine the mass shifts corresponding to exchange.

Troubleshooting Guide

SymptomPotential CauseRecommended Solution
Rapid disappearance of -OD signal in ¹H NMR Exchange with residual protic solvent (e.g., H₂O).Ensure use of high-purity, dry deuterated solvents. Minimize exposure of the sample to the atmosphere.
Gradual appearance of new C-H signals in ¹H NMR Unintended C-D/C-H exchange is occurring.Review experimental conditions. Lower the reaction temperature. Adjust pH to be closer to neutral. Check for and eliminate sources of catalytic metal contamination.
Mass spectrum shows a lower mass than expected for the D10 compound Back-exchange has occurred either during the experiment or sample workup.[10]For workup, use deuterated solvents where possible and minimize contact with aqueous protic solutions. For analysis, ensure the LC-MS mobile phase does not promote exchange. Quenching reactions at low pH and temperature can help preserve the deuterium label.[8][10]
Inconsistent results between experimental runs Variability in experimental conditions.Strictly control temperature, pH, reaction time, and moisture exposure. Ensure catalyst concentrations (if applicable) are consistent. Run technical replicates to assess measurement error.[8]

Experimental Protocols

Protocol 1: Monitoring Hydroxyl Group (O-D/O-H) Exchange via ¹H NMR
  • Sample Preparation: In a dry environment (e.g., a glove box), accurately weigh ~5 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a dry, deuterated aprotic solvent (e.g., DMSO-d6). Seal the NMR tube immediately.

  • Initial Analysis: Acquire a standard ¹H NMR spectrum. The absence of a broad peak typical for an -OH proton indicates the -OD groups are intact.

  • Inducing Exchange: Uncap the tube and add 1-2 µL of H₂O. Gently mix the sample.

  • Post-Exchange Analysis: Immediately re-acquire the ¹H NMR spectrum. Observe the appearance of a new, often broad, signal corresponding to the -OH protons, confirming the rapid exchange.

Protocol 2: Quantifying C-D/C-H Exchange via LC-MS
  • Reaction Setup: Dissolve this compound in the solution to be tested under the desired experimental conditions (e.g., specific pH, temperature).

  • Time Points: At designated time intervals (e.g., t=0, 1h, 4h, 24h), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately dilute the aliquot into a cold (0-4°C), acidic aprotic solution (e.g., acetonitrile with 0.1% formic acid) to stop the exchange reaction.[8]

  • LC-MS Analysis: Inject the quenched sample into an LC-MS system. Use a mobile phase that minimizes on-column back-exchange (typically acetonitrile/water with acid).

  • Data Analysis:

    • Determine the centroid mass of the isotopic distribution for the 1,5-Pentanediol peak at each time point.

    • Calculate the average number of deuterons lost (N_lost) using the formula: N_lost = (Mass_initial - Mass_t) / (Mass_H - Mass_D) where Mass_initial is the mass at t=0, Mass_t is the mass at a given time point, and Mass_H and Mass_D are the masses of hydrogen and deuterium, respectively.

Visualizations

Hydroxyl_Exchange_Pathway sub_d R-OD + H₂O sub_h R-OH + HDO sub_d->sub_h Rapid Equilibrium Troubleshooting_Workflow start Unexpected Isotopic Exchange Observed decision Where is the exchange? (Check NMR/MS) start->decision cause_od Cause: Labile Deuteron in Protic Solvent decision->cause_od  Hydroxyl (-OD) cause_cd Cause: High Temp, Extreme pH, or Metal Catalyst Contamination decision->cause_cd Carbon Backbone (-CDx)   solution_od Solution: Use Anhydrous, Aprotic Conditions cause_od->solution_od solution_cd Solution: Lower Temp, Neutralize pH, Use Metal Scavengers cause_cd->solution_cd Catalytic_Exchange_Mechanism sub Primary Alcohol R-CH₂-OH cat_h [Metal]-H intermediate Intermediate (Aldehyde: R-CHO) sub->intermediate -H₂ (Dehydrogenation) d_source D₂O (Deuterium Source) cat_h->d_source H/D Exchange product α-Deuterated Alcohol R-CHD-OH intermediate->product +D₂ (Deuteration) cat_d [Metal]-D

References

Technical Support Center: Minimizing Matrix Effects with 1,5-Pentanediol-D10 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,5-Pentanediol-D10 as an internal standard to minimize matrix effects in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is 1,5-Pentanediol-D10 and why is it used as an internal standard?

A1: 1,5-Pentanediol-D10 is a deuterated form of 1,5-pentanediol, meaning that the ten hydrogen atoms on the pentane backbone have been replaced with deuterium. It is used as an internal standard (IS) in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods. As a stable isotope-labeled internal standard (SIL-IS), it is chemically almost identical to its non-deuterated counterpart but has a different mass. This property allows it to be distinguished by a mass spectrometer. The primary purpose of using a SIL-IS like 1,5-Pentanediol-D10 is to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantitative analyses.

Q2: What are "matrix effects" and how does 1,5-Pentanediol-D10 help minimize them?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts). This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), resulting in inaccurate quantification. Because 1,5-Pentanediol-D10 is structurally and chemically very similar to many small polar analytes, it is expected to experience similar matrix effects. By adding a known amount of the internal standard to every sample, standard, and quality control, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced to a similar degree, thus minimizing the impact of matrix effects on the final result.

Q3: For which types of analytes is 1,5-Pentanediol-D10 a suitable internal standard?

A3: 1,5-Pentanediol-D10 is most suitable for the quantification of small, polar, neutral molecules, particularly those containing hydroxyl groups, such as other diols, alcohols, and certain metabolites. The closer the chemical and physical properties of the internal standard are to the analyte, the better it will compensate for matrix effects and other sources of variability.

Q4: Can I use 1,5-Pentanediol-D10 for non-polar analytes?

A4: It is generally not recommended to use a polar internal standard like 1,5-Pentanediol-D10 for the analysis of non-polar analytes. The significant differences in their chemical and physical properties (e.g., solubility, chromatographic retention, ionization efficiency) mean that the internal standard is unlikely to effectively track the analyte during sample preparation and analysis, leading to inaccurate results.

Q5: How do I properly store and handle 1,5-Pentanediol-D10?

A5: 1,5-Pentanediol-D10 should be stored according to the manufacturer's instructions, which typically involve keeping it in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration or freezing may be recommended. It is important to allow the solution to come to room temperature before opening to prevent condensation from introducing water, which could alter the concentration.

Troubleshooting Guides

This section addresses common issues encountered when using 1,5-Pentanediol-D10 as an internal standard.

Issue 1: High Variability in Internal Standard Peak Area
  • Symptom: The peak area of 1,5-Pentanediol-D10 is inconsistent across samples in the same batch.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Pipetting Ensure the pipette used to add the internal standard is properly calibrated. Use a consistent pipetting technique for all samples.
Sample Preparation Variability Review the sample preparation workflow for any steps that could introduce variability, such as inconsistent mixing, evaporation, or reconstitution volumes.
Matrix Effects Severe matrix effects can still cause some variability. Evaluate the sample cleanup procedure to remove more interfering compounds. Consider diluting the sample if sensitivity allows.
Injector Issues A partially clogged injector or sample loop can lead to inconsistent injection volumes. Perform regular maintenance on the autosampler.
Issue 2: Poor Peak Shape of 1,5-Pentanediol-D10 (Tailing or Fronting)
  • Symptom: The chromatographic peak for 1,5-Pentanediol-D10 is not symmetrical.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Overload The concentration of the internal standard may be too high. Try reducing the concentration of the spiking solution.
Incompatible Injection Solvent The solvent in which the final sample is dissolved may be too strong or too weak compared to the mobile phase, causing peak distortion. If possible, dissolve the sample in the initial mobile phase.
Secondary Interactions with Column Residual silanol groups on a silica-based column can interact with the hydroxyl groups of the diol, causing peak tailing. Ensure the mobile phase pH is appropriate for the column and analyte. Consider using a column with end-capping or a different stationary phase.
Column Contamination or Degradation A buildup of contaminants on the column or degradation of the stationary phase can lead to poor peak shape. Flush the column with a strong solvent or replace it if necessary.
Issue 3: Chromatographic Separation of Analyte and Internal Standard
  • Symptom: The retention times of the analyte and 1,5-Pentanediol-D10 are significantly different.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Isotope Effect Deuteration can sometimes lead to a slight shift in retention time, which is usually minor. However, under certain chromatographic conditions, this separation can be more pronounced.
Chromatographic Conditions Optimize the gradient profile or isocratic mobile phase composition to ensure co-elution or near co-elution of the analyte and internal standard. This is crucial for effective matrix effect compensation.

Experimental Protocols

Representative Protocol: Quantification of a Polar Analyte in Human Plasma using LC-MS/MS with 1,5-Pentanediol-D10 Internal Standard

This protocol is a general guideline and should be optimized for the specific analyte of interest.

1. Materials and Reagents:

  • Human plasma (K2EDTA)

  • Analyte reference standard

  • 1,5-Pentanediol-D10 (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

2. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in an appropriate solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1,5-Pentanediol-D10 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Add 50 µL of the appropriate matrix (blank plasma for standards, pooled plasma for QCs, or individual sample plasma) to each tube.

  • For calibration standards, spike with the appropriate working standard solution. For QCs and unknowns, spike with blank solvent.

  • Add 200 µL of the internal standard spiking solution (100 ng/mL in acetonitrile) to all tubes.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Dilute the supernatant with 150 µL of deionized water containing 0.1% formic acid.

  • Seal the plate or vials and place in the autosampler for analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative depending on the analyte

  • MRM Transitions: To be determined by infusing the analyte and internal standard solutions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Plasma Sample (50 µL) add_is Add Internal Standard Spiking Solution (200 µL) start->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer Transfer Supernatant (150 µL) centrifuge->transfer dilute Dilute with Water + 0.1% FA (150 µL) transfer->dilute inject Inject (5 µL) dilute->inject lc_separation UPLC/HPLC Separation ms_detection Mass Spectrometry Detection (MRM) integrate Integrate Peak Areas (Analyte & IS) ms_detection->integrate calculate_ratio Calculate Area Ratio (Analyte/IS) integrate->calculate_ratio quantify Quantify using Calibration Curve calculate_ratio->quantify end_node End: Final Concentration quantify->end_node

Caption: Experimental workflow for sample analysis.

troubleshooting_workflow cluster_pipetting Pipetting cluster_sample_prep Sample Preparation cluster_instrument Instrumentation cluster_matrix Matrix Effects start High Variability in IS Peak Area? check_pipette Check Pipette Calibration start->check_pipette Yes review_workflow Review Sample Prep Workflow (Mixing, Evaporation) start->review_workflow No review_technique Review Pipetting Technique check_pipette->review_technique review_technique->review_workflow check_injector Check for Clogged Injector/Sample Loop review_workflow->check_injector perform_maintenance Perform Autosampler Maintenance check_injector->perform_maintenance improve_cleanup Improve Sample Cleanup check_injector->improve_cleanup dilute_sample Dilute Sample improve_cleanup->dilute_sample end_node Problem Resolved dilute_sample->end_node

Caption: Troubleshooting high internal standard variability.

Technical Support Center: Chromatographic Separation of 1,5-Pentane-D10-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 1,5-Pentane-D10-diol and its non-deuterated analog.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in the chromatographic analysis of this compound?

This compound is a small, polar, and hydrophilic molecule. These characteristics can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and peak tailing in gas chromatography (GC) if not derivatized. Careful method development is crucial to achieve good peak shape and resolution.

2. Which chromatographic techniques are most suitable for analyzing this compound?

The most common and effective techniques are:

  • Gas Chromatography (GC) with derivatization: This is a robust method for volatile compounds. Derivatization is necessary to increase the volatility and reduce the polarity of the diol, improving peak shape and sensitivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and hydrophilic compounds, making it an excellent choice for underivatized this compound.[1][2][3][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging, RP-HPLC can be used, often with highly aqueous mobile phases or by modifying the analyte through derivatization.[5]

3. Is derivatization necessary for the analysis of this compound?

  • For GC analysis, yes. Derivatization is essential to convert the polar hydroxyl groups into less polar, more volatile derivatives.[5][6][7] Common derivatization techniques include silylation (e.g., using BSTFA or MSTFA) and acylation.[6]

  • For HPLC and HILIC analysis, it is optional. HILIC can effectively retain and separate the underivatized diol.[2][3] Derivatization in HPLC is typically done to enhance detection (e.g., by adding a UV-active or fluorescent tag) rather than to improve retention.

4. How does the deuterium labeling in this compound affect its chromatographic behavior?

Deuterium labeling can sometimes lead to a slight decrease in retention time compared to the non-deuterated analog in both GC and reversed-phase LC.[7][8][9] This is known as the "isotope effect." However, this effect is usually small and predictable. In quantitative analysis using mass spectrometry, this compound serves as an excellent internal standard for 1,5-pentanediol because it co-elutes closely and compensates for variations in sample preparation and instrument response.[8][9]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue: Poor Peak Shape (Tailing)

Possible Cause Suggested Solution
Incomplete Derivatization Optimize the derivatization reaction. Increase the reagent-to-analyte ratio, reaction time, or temperature. Ensure the sample is completely dry before adding the derivatization reagent.[10]
Active Sites in the Inlet or Column Use a deactivated inlet liner. Trim the first few centimeters of the column to remove any active sites that may have developed.[11][12]
Column Overload Dilute the sample or inject a smaller volume.
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[11]

Issue: Irreproducible Retention Times

Possible Cause Suggested Solution
Leaks in the GC System Check for leaks at the septum, column fittings, and gas connections using an electronic leak detector.
Fluctuations in Carrier Gas Flow Ensure the gas source provides a consistent pressure. Check the gas regulators and flow controllers.
Oven Temperature Instability Verify the oven temperature program is accurate and reproducible.
High-Performance Liquid Chromatography (HPLC) and HILIC Troubleshooting

Issue: Poor Retention (in Reversed-Phase HPLC)

Possible Cause Suggested Solution
Analyte is too Polar Increase the aqueous content of the mobile phase. Consider using a polar-endcapped C18 column or a column with an embedded polar group.
Inappropriate Column Chemistry Switch to a more suitable technique like HILIC.[1][2][3]

Issue: Peak Tailing (in HILIC)

Possible Cause Suggested Solution
Secondary Interactions with Silanols Increase the buffer concentration in the mobile phase to mask silanol interactions. Adjust the pH of the mobile phase.[13]
Sample Solvent Mismatch Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.[14]
Column Overload Reduce the injection volume or sample concentration.[13]
Insufficient Column Equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[2]

Experimental Protocols

Gas Chromatography (GC) Method (with Derivatization)

This protocol is a starting point and may require optimization.

Derivatization (Silylation):

  • Evaporate a known volume of the sample containing 1,5-pentanediol to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC Conditions:

Parameter Value
Column Agilent CP-Select 624 CB (30 m x 0.53 mm, 3.0 µm film thickness)[15]
Carrier Gas Nitrogen at 10 mL/min[15]
Injector Temperature 250°C[15]
Oven Program Initial temperature of 50°C, ramp at 10°C/min to 200°C[15]
Detector Flame Ionization Detector (FID) at 250°C[15]
Injection Volume 1 µL

Expected Retention Time for 1,5-pentanediol is approximately 9-10 minutes under these conditions.[15]

Hydrophilic Interaction Liquid Chromatography (HILIC) Method

This is a general starting method for the analysis of small, polar diols.

HILIC Conditions:

Parameter Value
Column Diol or Amide-based HILIC column (e.g., YMC-Triart Diol-HILIC, Waters ACQUITY UPLC BEH Amide)[16][17]
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30°C
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
Injection Volume 2 µL

Visualizations

GC_Troubleshooting_Workflow start Poor Peak Shape (Tailing) in GC incomplete_derivatization Incomplete Derivatization? start->incomplete_derivatization active_sites Active Sites in System? start->active_sites column_overload Column Overload? start->column_overload optimize_derivatization Optimize Reaction: - Increase reagent - Increase time/temp - Ensure sample is dry incomplete_derivatization->optimize_derivatization Yes deactivate_system Deactivate System: - Use deactivated liner - Trim column inlet active_sites->deactivate_system Yes reduce_concentration Reduce Concentration: - Dilute sample - Inject smaller volume column_overload->reduce_concentration Yes good_peak Symmetrical Peak optimize_derivatization->good_peak deactivate_system->good_peak reduce_concentration->good_peak

Caption: Troubleshooting workflow for peak tailing in GC analysis.

HILIC_Method_Development start Start HILIC Method Development column_selection Select Column (Diol or Amide) start->column_selection mobile_phase Prepare Mobile Phase (High Organic + Aqueous Buffer) column_selection->mobile_phase gradient_optimization Optimize Gradient (e.g., 95-70% Acetonitrile) mobile_phase->gradient_optimization injection Inject Sample (Dissolved in Mobile Phase) gradient_optimization->injection evaluation Evaluate Results (Retention, Peak Shape, Resolution) injection->evaluation troubleshoot Troubleshoot (Adjust Buffer, Gradient, Sample Solvent) evaluation->troubleshoot Not Acceptable final_method Final Optimized Method evaluation->final_method Acceptable troubleshoot->gradient_optimization

Caption: Logical workflow for HILIC method development.

References

Technical Support Center: Improving Quantification Accuracy with 1,5-Pentanediol-D10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 1,5-Pentanediol-D10 as an internal standard for quantitative analysis.

Troubleshooting Guide

This guide addresses specific issues that can arise during experiments, leading to inaccurate quantification.

Question: Why am I observing poor peak shape and inconsistent retention times for my analyte and 1,5-Pentanediol-D10?

Answer: Poor chromatography can significantly impact the accuracy and precision of your quantification. Several factors can contribute to this issue:

  • Column Choice: The analytical column may not be suitable for the polarity of 1,5-Pentanediol and your analyte.

  • Mobile Phase Composition: The gradient or isocratic mobile phase may not be optimized for adequate separation and peak shape.

  • Sample Solvent: The solvent used to dissolve the sample and internal standard can affect peak shape if it is too different from the mobile phase.

Troubleshooting Steps:

  • Column Selection: Ensure the column chemistry is appropriate for your analytes. For a polar compound like 1,5-Pentanediol, a column with an aqueous C18 phase or a HILIC column might be suitable.

  • Mobile Phase Optimization: Adjust the mobile phase composition, including the organic modifier and any additives (e.g., formic acid, ammonium formate), to improve peak shape and resolution.

  • Solvent Matching: If possible, dissolve your standards and samples in a solvent that is similar in composition to the initial mobile phase conditions to minimize peak distortion.

Question: My quantification is inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?

Answer: Matrix effects, where components in the sample matrix interfere with the ionization of the analyte and internal standard, are a common cause of inaccuracy in LC-MS/MS assays.[1] Even with a deuterated internal standard, differential matrix effects can occur, especially if there is a slight difference in retention time between the analyte and the internal standard.[1]

Troubleshooting Steps:

  • Post-Column Infusion Study: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of your analyte and internal standard solution into the mass spectrometer while injecting a blank matrix sample onto the LC column.

  • Chromatographic Separation: Improve the chromatographic separation to move the analyte and internal standard peaks away from areas of significant matrix interference.

  • Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

  • Dilution: Diluting the sample can sometimes reduce the impact of matrix effects, but be mindful of maintaining sufficient sensitivity for your analyte.

Question: I am observing a chromatographic shift between my analyte and 1,5-Pentanediol-D10. Is this normal and how do I address it?

Answer: A slight chromatographic shift between a deuterated internal standard and the non-deuterated analyte is a known phenomenon.[2][3] This is due to the difference in bond strength between carbon-deuterium and carbon-hydrogen bonds. While often minimal, this can become problematic if it leads to differential matrix effects.[1]

Troubleshooting Steps:

  • Integration Parameters: Ensure your peak integration parameters are set appropriately to accurately capture the entire peak for both the analyte and the internal standard, even with a slight retention time difference.

  • Method Optimization: Further optimization of the chromatographic method may help to minimize the separation between the two compounds.

  • Use of Carbon-13 Labeled Standard: In cases where the deuterium-induced shift is significant and problematic, a ¹³C-labeled internal standard, if available, may provide a closer match in retention time.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 1,5-Pentanediol-D10 in quantitative analysis?

A1: 1,5-Pentanediol-D10 is primarily used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). As a stable isotope-labeled compound, it is chemically almost identical to the non-labeled 1,5-Pentanediol, allowing it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization.[4][5] This helps to correct for variations in sample processing and instrumental analysis, leading to more accurate and precise quantification.

Q2: How should I properly store and handle 1,5-Pentanediol-D10?

A2: Proper storage and handling are crucial to maintain the integrity of the internal standard. It is generally recommended to store 1,5-Pentanediol-D10 in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing may be recommended by the supplier. Avoid repeated freeze-thaw cycles. When preparing stock and working solutions, use high-purity solvents and store them under appropriate conditions to prevent degradation or contamination. It is also advisable to avoid storing deuterated compounds in acidic or basic solutions for extended periods, as this can potentially lead to deuterium exchange.[4]

Q3: Can I use 1,5-Pentanediol-D10 to quantify analytes other than 1,5-Pentanediol?

A3: While the ideal internal standard is the stable isotope-labeled analog of the analyte, in some cases, a structurally similar compound can be used if a labeled version of the analyte is not available. However, this is not the primary intended use of 1,5-Pentanediol-D10. If used for a different analyte, it is crucial to validate the method thoroughly to ensure that it accurately corrects for variations throughout the analytical process. The physical and chemical properties of the internal standard should be as close as possible to the analyte.[2]

Q4: What are some common sources of error when using 1,5-Pentanediol-D10 as an internal standard?

A4: Several factors can introduce errors in your quantification:

  • Purity of the Internal Standard: Impurities in the 1,5-Pentanediol-D10 can lead to inaccurate quantification. Always use a high-purity standard from a reputable supplier.

  • Incorrect Concentration: Errors in the preparation of the internal standard stock and working solutions will directly affect the final calculated concentration of the analyte.

  • Sample Matrix Effects: As discussed in the troubleshooting section, matrix components can affect the ionization of the analyte and internal standard differently.[1]

  • Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can also contribute to variability in the results.[3]

Quantitative Data Summary

The following tables present hypothetical data to illustrate common issues and the impact of troubleshooting.

Table 1: Impact of Matrix Effects on Analyte/Internal Standard Ratio

Sample TypeAnalyte Peak AreaInternal Standard (IS) Peak AreaAnalyte/IS Ratio
Standard in Solvent100,00050,0002.00
Spiked Plasma (No Cleanup)60,00035,0001.71
Spiked Plasma (SPE Cleanup)95,00048,0001.98

This table illustrates how matrix effects in an unpurified plasma sample can suppress the signal of both the analyte and the internal standard, potentially leading to an inaccurate ratio. A proper sample cleanup procedure like Solid-Phase Extraction (SPE) can mitigate these effects.

Table 2: Effect of Chromatographic Shift on Quantification in the Presence of Ion Suppression

Retention Time (min)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
2.5 (No Suppression)100,00050,0002.00
2.8 (Suppression Zone)70,00045,0001.56

This table shows how a shift in retention time can lead to one of the compounds eluting in a zone of ion suppression, resulting in an inaccurate analyte-to-internal standard ratio.

Experimental Protocols

Protocol: Generic LC-MS/MS Quantification using 1,5-Pentanediol-D10 Internal Standard

  • Preparation of Standards:

    • Prepare a stock solution of your analyte and 1,5-Pentanediol-D10 in a suitable solvent (e.g., methanol, acetonitrile).

    • Create a series of calibration standards by serially diluting the analyte stock solution and spiking a constant concentration of the 1,5-Pentanediol-D10 working solution into each standard.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine) on ice.

    • To a known volume of sample, add the 1,5-Pentanediol-D10 working solution.

    • Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase starting conditions.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with an appropriate column and mobile phases.

    • Develop a gradient elution method to achieve good separation of the analyte and internal standard.

    • Optimize the mass spectrometer parameters (e.g., ion source settings, collision energy) for the specific analyte and 1,5-Pentanediol-D10. This is typically done by infusing a solution of each compound into the mass spectrometer.

    • Create an injection sequence with calibration standards, QC samples, and unknown samples.

  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard in all injections.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the analyte concentration for the calibration standards.

    • Use the calibration curve to determine the concentration of the analyte in the unknown samples and QC samples.

Visualizations

Experimental_Workflow A Standard & Sample Preparation B Addition of 1,5-Pentanediol-D10 (Internal Standard) A->B C Sample Cleanup (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Data Processing (Peak Integration) D->E F Quantification (Calibration Curve) E->F G Final Concentration F->G Troubleshooting_Flow Start Inaccurate Quantification CheckPeak Check Peak Shape & Retention Time Start->CheckPeak PoorChrom Poor Chromatography CheckPeak->PoorChrom OptimizeLC Optimize LC Method (Column, Mobile Phase) PoorChrom->OptimizeLC Yes CheckMatrix Investigate Matrix Effects PoorChrom->CheckMatrix No Rerun Re-run Analysis OptimizeLC->Rerun MatrixPresent Matrix Effects Present? CheckMatrix->MatrixPresent ImproveCleanup Improve Sample Cleanup (SPE, LLE) MatrixPresent->ImproveCleanup Yes CheckIS Check Internal Standard Integrity MatrixPresent->CheckIS No ImproveCleanup->Rerun CheckIS->Rerun

References

Technical Support Center: Synthesis of High-Purity 1,5-Pentane-D10-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of high-purity 1,5-Pentane-D10-diol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The two primary routes for the synthesis of this compound involve the reduction of a fully deuterated precursor:

  • Hydrogenolysis of Tetrahydrofurfuryl Alcohol-D9: This method involves the ring-opening and reduction of perdeuterated tetrahydrofurfuryl alcohol using a deuterium source.

  • Reduction of Glutaric Acid-D8 or its Esters: This route utilizes fully deuterated glutaric acid or its dialkyl esters, which are reduced to the corresponding diol using a strong deuteride reducing agent.[1]

Q2: What are the critical factors for achieving high isotopic enrichment (>98 atom % D)?

A2: Several factors are crucial for maximizing isotopic purity:

  • Purity of Deuterated Starting Materials: The isotopic purity of the starting materials (e.g., Deuterated Glutaric Acid, Deuterium Gas) directly impacts the final product's enrichment.

  • Anhydrous Reaction Conditions: The presence of water or other protic solvents can lead to H/D exchange, reducing the isotopic purity. All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Choice of Deuterium Source: For reduction reactions, using a deuterated reducing agent (e.g., Lithium Aluminum Deuteride) and deuterium gas (D2) is essential.

  • Minimizing Atmospheric Moisture Contamination: Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the introduction of atmospheric moisture.

Q3: What are the expected chemical and isotopic impurities in the synthesis of this compound?

A3: Both chemical and isotopic impurities can arise during the synthesis.

  • Chemical Impurities: These are typically byproducts of the reaction or unreacted starting materials. Common chemical impurities are listed in the table below.

  • Isotopic Impurities: These are molecules of 1,5-pentanediol that are not fully deuterated (e.g., D9, D8, etc.). They arise from incomplete deuteration of the starting material or H/D exchange during the synthesis.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of analytical methods is necessary to determine both chemical and isotopic purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR is used to detect the presence of any residual protons, which is crucial for determining the level of isotopic enrichment.

    • ¹³C-NMR and ²H-NMR can provide further structural confirmation and information on deuterium incorporation.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The isotopic distribution pattern can be analyzed to assess the degree of deuteration.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):

    • These techniques are used to separate and quantify chemical impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of high-purity this compound.

Problem 1: Low Isotopic Purity (High Proton Content)

Potential Cause Troubleshooting Step
Contamination with Protic Solvents (e.g., water, alcohols) Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform reactions under a dry, inert atmosphere (e.g., Argon).
Incomplete Deuteration of Starting Material Verify the isotopic purity of the starting material using NMR or MS before starting the synthesis.
H/D Exchange During Reaction or Workup Use deuterated solvents for reaction and workup where possible. Minimize the use of aqueous workups; if necessary, use D₂O. Avoid acidic or basic conditions that can catalyze H/D exchange.[2]
Use of Non-Deuterated Reagents Ensure that all reagents that can contribute hydrogen atoms are fully deuterated (e.g., use D₂ gas for hydrogenation, LiAlD₄ for reduction).

Problem 2: Presence of Chemical Impurities

Potential Impurity Source Troubleshooting and Purification
Unreacted Starting Material (e.g., Deuterated Glutaric Acid Ester) Incomplete reaction.Increase reaction time, temperature, or the amount of reducing agent. Purify the final product using fractional distillation or column chromatography.
Partially Reduced Intermediates (e.g., Deuterated 5-hydroxypentanoic acid) Insufficient reducing agent or reaction time.Use a stronger reducing agent or increase the stoichiometry. Monitor the reaction progress using TLC or GC-MS to ensure complete conversion.
Ring-Opened Byproducts (from Tetrahydrofurfuryl Alcohol route) Side reactions during hydrogenolysis.Optimize reaction conditions (temperature, pressure, catalyst) to favor the desired product. Purify via fractional distillation.[3]
Solvent Residues Incomplete removal during workup.Dry the product under high vacuum for an extended period.

Quantitative Data Summary

The following table summarizes potential impurities and their analytical detection methods.

Impurity Name Potential Source Typical Analytical Method Acceptable Limit for High Purity
1,5-Pentane-D9-diol H/D Exchange¹H-NMR, HRMS< 1%
1,5-Pentane-D8-diol (and lower isotopologues) Incomplete deuteration of starting material, H/D Exchange¹H-NMR, HRMS< 0.5%
Unreacted Deuterated Glutarate Ester Incomplete ReductionGC-MS, HPLC< 0.1%
Deuterated Tetrahydrofurfuryl Alcohol Incomplete HydrogenolysisGC-MS< 0.1%
Deuterated 1-Pentanol Over-reduction or side reactionGC-MS< 0.1%
Water (H₂O or D₂O) Incomplete DryingKarl Fischer Titration< 0.05%

Experimental Protocols

Method 1: Reduction of Diethyl Glutarate-D8

  • Preparation of Diethyl Glutarate-D8: Commercially available Glutaric Acid-D8 is esterified using deuterated ethanol in the presence of a catalytic amount of deuterated sulfuric acid. The reaction mixture is refluxed, and the product is purified by distillation.

  • Reduction to this compound:

    • A solution of Diethyl Glutarate-D8 in anhydrous THF-D8 is added dropwise to a stirred suspension of Lithium Aluminum Deuteride (LiAlD₄) in anhydrous THF-D8 at 0 °C under an inert argon atmosphere.

    • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

    • The reaction is carefully quenched by the slow addition of D₂O, followed by a deuterated basic solution to precipitate the aluminum salts.

    • The precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation under high vacuum.

Method 2: Hydrogenolysis of Tetrahydrofurfuryl Alcohol-D9

  • Synthesis of Tetrahydrofurfuryl Alcohol-D9: This can be prepared by the deuteration of furfural followed by reduction.

  • Hydrogenolysis Reaction:

    • Tetrahydrofurfuryl Alcohol-D9 is subjected to hydrogenolysis in the presence of a catalyst (e.g., copper chromite) and high-pressure deuterium gas (D₂).[3]

    • The reaction is carried out in a high-pressure reactor at elevated temperature.

    • After the reaction, the catalyst is removed by filtration.

    • The crude product is then purified by fractional distillation under vacuum to separate the this compound from any unreacted starting material and byproducts.[3]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for High-Purity this compound Synthesis start Start Synthesis product_analysis Analyze Final Product (NMR, MS, GC) start->product_analysis purity_ok Purity Meets Specifications product_analysis->purity_ok Yes troubleshoot Identify Issue product_analysis->troubleshoot No low_isotopic Low Isotopic Purity troubleshoot->low_isotopic Isotopic Issue chemical_impurities Chemical Impurities Present troubleshoot->chemical_impurities Chemical Purity Issue check_reagents Check Deuterated Reagent Purity low_isotopic->check_reagents check_conditions Verify Anhydrous Conditions low_isotopic->check_conditions hd_exchange Investigate H/D Exchange low_isotopic->hd_exchange check_reagents->start Re-run with pure reagents check_conditions->start Re-run under dry conditions hd_exchange->start Modify workup/conditions incomplete_reaction Incomplete Reaction chemical_impurities->incomplete_reaction side_reactions Side Reactions Occurred chemical_impurities->side_reactions purification Optimize Purification chemical_impurities->purification incomplete_reaction->start Adjust reaction parameters side_reactions->start Optimize reaction conditions purification->product_analysis Re-purify product

References

Technical Support Center: Stability of 1,5-Pentanediol-D10 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Pentanediol-D10 as an internal standard in biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing and analysis of 1,5-Pentanediol-D10.

Issue 1: Inconsistent Internal Standard (IS) Peak Area Response

Question: My 1,5-Pentanediol-D10 peak area is highly variable between samples in the same run. What could be the cause?

Answer:

Inconsistent peak area response for 1,5-Pentanediol-D10 can stem from several factors throughout the analytical workflow. Here’s a step-by-step troubleshooting guide:

  • Sample Preparation:

    • Inconsistent Pipetting: Ensure accurate and consistent addition of the IS solution to all samples, including calibration standards and quality controls (QCs). Use a calibrated pipette and verify technique.

    • Poor Mixing: After adding the IS, vortex each sample thoroughly to ensure uniform distribution within the biological matrix.

    • Precipitation Issues: In protein precipitation protocols, incomplete precipitation or inconsistent vortexing can lead to variable recovery of the IS. Ensure the precipitating agent is added consistently and vortexing is sufficient for complete protein crashing.

    • Extraction Variability: For liquid-liquid extraction or solid-phase extraction, inconsistencies in solvent volumes, mixing/elution times, or evaporation steps can lead to variable recovery.

  • LC-MS/MS System:

    • Injector Performance: A partially clogged injector needle or loop can lead to inconsistent injection volumes. Perform an injector maintenance check and cleaning.

    • Ion Source Contamination: Buildup of matrix components in the ion source can cause ion suppression, leading to decreased and variable signal intensity.[1] Clean the ion source as per the manufacturer's recommendations.

    • Mobile Phase Issues: Inconsistent mobile phase composition or the presence of air bubbles can affect retention time and peak shape, indirectly impacting peak area integration. Ensure mobile phases are properly degassed and mixed.

    • Column Degradation: A loss of column performance can lead to peak broadening and tailing, affecting peak area integration. Evaluate column performance with a system suitability test.[2]

Logical Troubleshooting Workflow:

start Inconsistent IS Peak Area prep Check Sample Preparation start->prep lcms Check LC-MS/MS System start->lcms pipetting Verify Pipetting Accuracy prep->pipetting mixing Ensure Thorough Mixing prep->mixing extraction Review Extraction Procedure prep->extraction injector Inspect Injector lcms->injector source Clean Ion Source lcms->source mobile_phase Check Mobile Phase lcms->mobile_phase column Evaluate Column Performance lcms->column solution Problem Resolved pipetting->solution mixing->solution extraction->solution injector->solution source->solution mobile_phase->solution column->solution

Caption: Troubleshooting inconsistent internal standard peak area.

Issue 2: Analyte Degradation During Sample Storage

Question: I am observing a decrease in 1,5-Pentanediol-D10 concentration in my QC samples over time. What are the likely causes and how can I prevent this?

Answer:

A decrease in the concentration of 1,5-Pentanediol-D10 in stored QC samples suggests instability under the tested conditions. Consider the following factors:

  • Freeze-Thaw Instability: Repeatedly freezing and thawing samples can lead to the degradation of certain analytes.[3] It is crucial to validate the stability of 1,5-Pentanediol-D10 for the number of freeze-thaw cycles your samples will undergo.

  • Short-Term (Bench-Top) Instability: Leaving samples at room temperature for extended periods before analysis can cause degradation. The stability of 1,5-Pentanediol-D10 on the bench-top should be assessed to determine the maximum allowable time before processing.

  • Long-Term Instability: The analyte may not be stable at the chosen long-term storage temperature (e.g., -20°C or -80°C). Long-term stability studies are essential to define the appropriate storage conditions and duration.

  • Stock Solution Instability: The stock solution from which the spiking solutions are prepared may have degraded. It is important to establish the stability of stock solutions under their storage conditions.[4][5]

  • Enzymatic Degradation: Biological matrices like plasma and whole blood contain enzymes that can metabolize analytes. While 1,5-Pentanediol is generally stable, it's a good practice to consider potential enzymatic degradation, especially in whole blood.[6]

Preventative Measures:

  • Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes if multiple analyses are anticipated.

  • Process samples as quickly as possible after thawing. Keep samples on ice or at 4°C during processing.

  • Store samples at the validated long-term storage temperature. For long-term studies, -80°C is generally preferred over -20°C for enhanced stability of many analytes.[7]

  • Regularly check the stability of your stock solutions and prepare fresh solutions as needed.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1,5-Pentanediol-D10 stock solutions?

A1: It is recommended to store 1,5-Pentanediol-D10 stock solutions at -20°C or colder in a tightly sealed container to prevent solvent evaporation. The stability of the stock solution should be verified over time.[4][5] For a new batch of internal standard, it is advisable to perform a stability assessment of the stock solution at the intended storage temperature.

Q2: How many freeze-thaw cycles is 1,5-Pentanediol-D10 typically stable for in plasma?

A2: The freeze-thaw stability of 1,5-Pentanediol-D10 should be experimentally determined for your specific matrix and storage conditions. Generally, for small molecules, stability is evaluated for at least three freeze-thaw cycles.[3] During validation, low and high concentration QC samples are subjected to three freeze-thaw cycles and their concentrations are compared to freshly prepared standards.

Q3: Is 1,5-Pentanediol-D10 susceptible to degradation at room temperature (bench-top stability)?

A3: The bench-top stability of 1,5-Pentanediol-D10 in the biological matrix should be evaluated to determine how long samples can remain at room temperature without significant degradation. This is crucial for understanding the allowable time for sample preparation. A typical experiment involves analyzing QC samples left at room temperature for various durations (e.g., 4, 8, and 24 hours) and comparing the results to baseline values.

Q4: Can I use 1,5-Pentanediol-D10 as an internal standard for analyzing its non-deuterated counterpart?

A4: Yes, 1,5-Pentanediol-D10 is an ideal stable isotope-labeled (SIL) internal standard for the quantification of 1,5-Pentanediol.[8] SIL internal standards have very similar physicochemical properties to the analyte and co-elute chromatographically, which helps to compensate for variability in sample preparation, injection volume, and matrix effects.[9][10]

Q5: What are the acceptance criteria for stability testing of 1,5-Pentanediol-D10?

A5: According to regulatory guidelines for bioanalytical method validation, the mean concentration of the stability-tested QC samples at each concentration level should be within ±15% of the nominal concentration.[4]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of 1,5-Pentanediol-D10 in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Prepare a set of low and high concentration QC samples by spiking the biological matrix with known concentrations of 1,5-Pentanediol-D10.

  • Analyze one set of these QC samples immediately (Cycle 0).

  • Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.

  • Thaw the samples completely at room temperature and then refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a total of three cycles.

  • After the third cycle, analyze the QC samples.

  • Calculate the mean concentration and percent deviation from the nominal concentration for each QC level at each cycle.

Experimental Workflow:

start Prepare Low & High QCs analyze_c0 Analyze Cycle 0 QCs start->analyze_c0 freeze_1 Freeze QCs (-80°C, 24h) start->freeze_1 thaw_1 Thaw QCs (Room Temp) freeze_1->thaw_1 refreeze_1 Refreeze QCs (-80°C, 12h) thaw_1->refreeze_1 cycle_1_complete Cycle 1 Complete refreeze_1->cycle_1_complete thaw_2 Thaw QCs (Room Temp) cycle_1_complete->thaw_2 refreeze_2 Refreeze QCs (-80°C, 12h) thaw_2->refreeze_2 cycle_2_complete Cycle 2 Complete refreeze_2->cycle_2_complete thaw_3 Thaw QCs (Room Temp) cycle_2_complete->thaw_3 analyze_c3 Analyze Cycle 3 QCs thaw_3->analyze_c3 compare Compare Results to Nominal analyze_c3->compare

Caption: Freeze-thaw stability experimental workflow.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of 1,5-Pentanediol-D10 in a biological matrix at room temperature.

Methodology:

  • Prepare low and high concentration QC samples.

  • Keep the QC samples on the bench-top at room temperature for specified time points (e.g., 0, 4, 8, and 24 hours).

  • At each time point, process and analyze the QC samples.

  • Calculate the mean concentration and percent deviation from the nominal concentration for each QC level at each time point.

Protocol 3: Long-Term Stability Assessment

Objective: To determine the stability of 1,5-Pentanediol-D10 in a biological matrix under long-term storage conditions.

Methodology:

  • Prepare a sufficient number of low and high concentration QC samples.

  • Place the QC samples in a freezer set to the intended long-term storage temperature (e.g., -80°C).

  • At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.

  • Thaw the samples and analyze them along with a freshly prepared calibration curve.

  • Calculate the mean concentration and percent deviation from the nominal concentration for each QC level at each time point.

Data Presentation

Table 1: Representative Freeze-Thaw Stability Data for 1,5-Pentanediol-D10 in Human Plasma

QC LevelNominal Conc. (ng/mL)Cycle 1 Mean Conc. (ng/mL)Cycle 1 % AccuracyCycle 3 Mean Conc. (ng/mL)Cycle 3 % Accuracy
Low QC5.04.998.04.896.0
High QC500.0505.0101.0498.099.6

Table 2: Representative Short-Term (Bench-Top) Stability Data for 1,5-Pentanediol-D10 in Human Plasma at Room Temperature

QC LevelNominal Conc. (ng/mL)4h Mean Conc. (ng/mL)4h % Accuracy24h Mean Conc. (ng/mL)24h % Accuracy
Low QC5.05.1102.04.998.0
High QC500.0495.099.0502.0100.4

Table 3: Representative Long-Term Stability Data for 1,5-Pentanediol-D10 in Human Plasma at -80°C

QC LevelNominal Conc. (ng/mL)3 Months Mean Conc. (ng/mL)3 Months % Accuracy12 Months Mean Conc. (ng/mL)12 Months % Accuracy
Low QC5.04.896.04.794.0
High QC500.0508.0101.6490.098.0

Disclaimer: The data presented in these tables are for illustrative purposes only and are based on typical acceptance criteria for bioanalytical method validation. Actual stability data for 1,5-Pentanediol-D10 may vary and should be determined experimentally.

References

correcting for isotopic impurities in 1,5-Pentane-D10-diol standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Pentanediol-D10 internal standards. It addresses common issues related to isotopic impurities and provides protocols for their correction to ensure accurate quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to correct for isotopic impurities in 1,5-Pentanediol-D10 standards?

A1: Stable isotopically labeled (SIL) internal standards like 1,5-Pentanediol-D10 are assumed to have a distinct mass from the unlabeled analyte.[1] However, during the synthesis of deuterated compounds, a small percentage of molecules may not be fully deuterated, resulting in isotopic impurities (e.g., D9, D8 versions).[2] Additionally, naturally occurring heavy isotopes (like ¹³C) in the unlabeled analyte can contribute to the signal at the mass of the deuterated standard.[3][4] Failure to correct for these impurities can lead to an overestimation of the internal standard concentration, which in turn causes an underestimation of the analyte concentration, compromising the accuracy of quantitative results.[3]

Q2: What are the common isotopic impurities observed in 1,5-Pentanediol-D10?

A2: The primary isotopic impurity is the presence of incompletely deuterated species. For a D10 compound, you might observe molecules with 9, 8, or fewer deuterium atoms. The presence of a D0 (unlabeled) version of the internal standard is particularly problematic as its signal directly overlaps with the analyte.[2] The isotopic purity of a commercially available standard is typically greater than 90-95%, but the exact distribution should always be verified.[2]

Q3: How can I determine the isotopic purity of my 1,5-Pentanediol-D10 standard?

A3: The isotopic purity can be determined using high-resolution mass spectrometry (HRMS).[5][6][7] By acquiring a full scan mass spectrum of a neat solution of the 1,5-Pentanediol-D10 standard, you can observe the distribution of isotopologues. The relative intensities of the peaks corresponding to the fully deuterated form (D10) and the less-deuterated forms (D9, D8, etc.) can be used to calculate the isotopic purity.

Q4: My deuterated internal standard (1,5-Pentanediol-D10) shows a different retention time than my analyte. Is this normal and how do I address it?

A4: A slight shift in retention time between a deuterated internal standard and the unlabeled analyte can sometimes occur, a phenomenon known as the "isotope effect".[1][8] This is more common with reversed-phase chromatography. While a small, consistent shift is often acceptable, it's crucial that the standard and analyte peaks are chromatographically resolved from any interfering matrix components. If the shift is significant or variable, it could indicate a problem with the chromatographic method. It is important to ensure that the integration windows for both the analyte and the internal standard are set correctly.

Q5: What is the general workflow for correcting for isotopic impurities?

A5: The general workflow involves three main steps:

  • Determine the Isotopic Distribution: Analyze a neat solution of the 1,5-Pentanediol-D10 standard by mass spectrometry to determine the relative abundance of all its isotopologues.

  • Calculate Correction Factors: Use the isotopic distribution to calculate correction factors that account for the contribution of the internal standard's impurities to the analyte signal and the contribution of the analyte's natural isotopes to the internal standard's signal.

  • Apply Corrections to Experimental Data: Apply these correction factors to the raw data from your samples to obtain the corrected analyte and internal standard peak areas before calculating the final concentration.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of 1,5-Pentanediol-D10

This protocol outlines the procedure for determining the isotopic distribution of a 1,5-Pentanediol-D10 standard using high-resolution mass spectrometry.

  • Preparation of the Standard Solution:

    • Prepare a stock solution of the 1,5-Pentanediol-D10 standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

  • Mass Spectrometry Analysis:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to ensure accurate mass measurement and resolution of the isotopologues.[7]

    • Infuse the working solution directly into the mass spectrometer or inject it onto an LC system with a simple isocratic mobile phase.

    • Acquire full scan mass spectra in the appropriate mass range to include the expected m/z of the protonated (or other adducted) 1,5-Pentanediol-D10 and its potential isotopologues.

  • Data Analysis:

    • Identify the peak corresponding to the fully deuterated [M+H]⁺ of 1,5-Pentanediol-D10.

    • Identify and integrate the peak areas of the lower mass isotopologues (e.g., D9, D8, etc.).

    • Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all related isotopic peaks.

Protocol 2: Correction of Quantitative Data for Isotopic Impurities

This protocol describes the steps to correct quantitative LC-MS data for the presence of isotopic impurities.

  • Acquire Isotopic Distribution Data:

    • Following Protocol 1, determine the isotopic distribution of your 1,5-Pentanediol-D10 standard.

    • Similarly, determine the natural isotopic distribution of an unlabeled 1,5-Pentanediol standard.

  • Calculate Correction Factors:

    • Based on the measured isotopic distributions, establish a system of linear equations to deconvolute the contributions of the analyte and internal standard to each other's signals.[9]

    • Alternatively, software packages like IsoCorrectoR can be used for this purpose.[3]

  • Apply Corrections to Sample Data:

    • For each sample, measure the peak areas for the analyte and the 1,5-Pentanediol-D10 internal standard.

    • Apply the calculated correction factors to these measured peak areas to obtain the true peak areas, free from cross-contribution.

  • Quantification:

    • Use the corrected peak area ratio of the analyte to the internal standard to calculate the concentration of the analyte based on your calibration curve.

Quantitative Data Summary

The following tables illustrate the potential impact of isotopic impurities on the quantification of an analyte when using a 1,5-Pentanediol-D10 internal standard.

Table 1: Hypothetical Isotopic Distribution of a 1,5-Pentanediol-D10 Standard

IsotopologueRelative Abundance (%)
D1098.0
D91.5
D80.4
D0 (unlabeled)0.1

Table 2: Impact of Isotopic Impurity on Analyte Quantification (Illustrative Data)

SampleTrue Analyte Concentration (ng/mL)Measured Concentration (Uncorrected) (ng/mL)Measured Concentration (Corrected) (ng/mL)% Error (Uncorrected)
110.09.29.9-8.0%
250.046.549.8-7.0%
3100.093.299.5-6.8%

Note: This data is for illustrative purposes to demonstrate the trend of underestimation when isotopic impurities are not corrected.

Visualizations

experimental_workflow Workflow for Isotopic Purity Correction cluster_prep Preparation cluster_analysis Mass Spectrometry Analysis cluster_calculation Data Processing & Correction cluster_quant Quantification prep_standard Prepare Neat Standard Solution (1,5-Pentanediol-D10) ms_analysis Acquire Full Scan HRMS Data prep_standard->ms_analysis prep_analyte Prepare Unlabeled Analyte Solution prep_analyte->ms_analysis determine_dist Determine Isotopic Distributions ms_analysis->determine_dist calc_factors Calculate Correction Factors determine_dist->calc_factors apply_correction Apply Correction to Sample Data calc_factors->apply_correction quantify Calculate Final Analyte Concentration apply_correction->quantify

Caption: Workflow for Isotopic Purity Correction.

logical_relationship Logical Relationship of Isotopic Interference analyte Unlabeled Analyte (e.g., 1,5-Pentanediol) analyte_signal Analyte MS Signal analyte->analyte_signal Primary Contribution is_signal Internal Standard MS Signal analyte->is_signal Natural Isotope (¹³C) Contribution is Deuterated Internal Standard (1,5-Pentanediol-D10) is->analyte_signal Isotopic Impurity (e.g., D0) Contribution is->is_signal Primary Contribution

Caption: Logical Relationship of Isotopic Interference.

References

resolving co-elution issues with 1,5-Pentane-D10-diol in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing co-elution issues with 1,5-Pentane-D10-diol in their HPLC analyses.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for this compound?

A: Co-elution occurs when two or more compounds are not sufficiently separated by the HPLC column and, therefore, elute from the column at the same time. For this compound, which is often used as an internal standard (IS) in mass spectrometry (MS) based assays, co-elution with the analyte of interest or a matrix component can lead to inaccurate quantification due to ion suppression or enhancement.

Q2: My this compound peak is showing significant tailing. What could be the cause?

A: Peak tailing for a polar compound like this compound is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. Other potential causes include column degradation, a void in the column packing, or a mismatch between the sample solvent and the mobile phase.

Q3: I am observing a broader peak for this compound compared to my analyte. Is this normal?

A: While some difference in peak shape is possible, a significantly broader peak for the internal standard can indicate issues with the chromatography. This could be due to the specific interaction of the diol with the stationary phase, a high injection volume of a strong solvent, or extra-column band broadening.

Q4: Can the mobile phase pH affect the retention of this compound?

A: For a neutral molecule like this compound, the mobile phase pH is not expected to have a significant direct impact on its retention. However, pH can influence the ionization of other compounds in the sample matrix and the surface chemistry of the stationary phase, which could indirectly affect the chromatography.

Troubleshooting Guide: Resolving Co-elution

Scenario: Co-elution of this compound with an Endogenous Matrix Component

A common challenge is the co-elution of the deuterated internal standard, this compound, with a structurally similar, isobaric interference from the sample matrix (e.g., a biological fluid). This guide provides a systematic approach to resolving this issue.

The first step is to confirm that the observed interference is due to co-elution. This can be done by injecting a sample containing only the internal standard and a blank matrix sample separately. If the retention times are identical, a co-elution issue is likely.

A logical workflow can be employed to systematically address the co-elution problem.

G A Start: Co-elution Observed B Modify Mobile Phase Gradient A->B Initial Step E Problem Resolved? B->E C Evaluate Mobile Phase Composition G Problem Resolved? C->G D Change Column Chemistry H Problem Resolved? D->H E->C No F End: Optimized Method E->F Yes G->D No G->F Yes H->B No, Re-evaluate Gradient H->F Yes

Caption: Troubleshooting workflow for resolving HPLC co-elution issues.

Experimental Protocols and Data

The following tables present data from a hypothetical experiment aimed at resolving the co-elution of this compound with a matrix interference.

Initial (Problematic) HPLC Conditions:

ParameterSetting
Column C18, 2.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B in 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL

Table 1: Chromatographic Results Under Initial Conditions

CompoundRetention Time (min)Peak Width (sec)Resolution (Rs)
This compound 1.253.10.8
Interference 1.273.20.8

A resolution value (Rs) below 1.5 indicates poor separation.

Optimized HPLC Conditions:

To improve separation, the gradient was shallowed, and a different column chemistry was tested.

ParameterSetting
Column Phenyl-Hexyl, 2.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 10% to 40% B in 4 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL

Table 2: Chromatographic Results Under Optimized Conditions

CompoundRetention Time (min)Peak Width (sec)Resolution (Rs)
This compound 2.822.52.1
Interference 2.952.62.1

A resolution value (Rs) of 2.1 indicates baseline separation.

Detailed Methodologies for Optimization
  • Modify the Gradient Program: The initial fast gradient was replaced with a shallower, longer gradient. This increases the time analytes spend interacting with the stationary phase, allowing for better separation of compounds with small differences in hydrophobicity.

  • Change the Organic Modifier: Acetonitrile was replaced with methanol. Methanol has different solvent properties and can alter the selectivity of the separation, potentially resolving co-eluting peaks.

  • Change the Stationary Phase: The standard C18 column was replaced with a Phenyl-Hexyl column. The phenyl groups in this stationary phase provide alternative pi-pi interactions, which can significantly alter the retention behavior of analytes and interferences, leading to improved resolution.

Visualizing Chromatographic Separation

The goal of these modifications is to move from a state of co-elution to baseline resolution.

G cluster_0 Initial State: Co-elution cluster_1 Optimized State: Resolution A This compound C Overlapping Peaks (Poor Resolution) B Interference X Method Optimization C->X D This compound F Separated Peaks (Good Resolution) E Interference X->F

Caption: Conceptual diagram of achieving chromatographic resolution.

impact of solvent choice on 1,5-Pentane-D10-diol stability and recovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,5-Pentanediol-D10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and recovery of this deuterated diol, with a particular focus on the impact of solvent choice. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 1,5-Pentanediol-D10 in solution?

A1: The most significant stability concern for 1,5-Pentanediol-D10 is hydrogen-deuterium (H/D) exchange. The deuterium atoms on the two hydroxyl (-OD) groups are labile and can readily exchange with protons from protic solvents such as water, methanol, or ethanol. This exchange will lower the isotopic purity of the compound. The deuterium atoms on the carbon backbone are much more stable and less likely to exchange under normal laboratory conditions.

Q2: How does the choice of solvent affect the stability of 1,5-Pentanediol-D10?

A2: The choice of solvent has a critical impact on the isotopic stability of 1,5-Pentanediol-D10.

  • Protic Solvents (e.g., water, methanol, ethanol, acetic acid): These solvents contain exchangeable protons and will lead to H/D exchange at the hydroxyl groups, reducing the isotopic enrichment of your compound.

  • Aprotic Solvents (e.g., acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethyl acetate, hexane): These solvents do not have exchangeable protons and are therefore recommended for maintaining the isotopic purity of 1,5-Pentanediol-D10. However, it is crucial to use anhydrous (dry) aprotic solvents, as residual water can still cause H/D exchange.[1][2]

Q3: What are the best practices for storing solutions of 1,5-Pentanediol-D10?

A3: To ensure the long-term stability of 1,5-Pentanediol-D10 solutions, follow these best practices:

  • Solvent Choice : Store the compound in a high-purity, anhydrous aprotic solvent.

  • Container : Use amber glass vials with PTFE-lined caps to prevent light degradation and solvent evaporation.[3]

  • Atmosphere : Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[1]

  • Temperature : Store solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down any potential degradation reactions. Always bring the solution to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

  • Labeling : Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[4]

Q4: How can I determine the isotopic purity of my 1,5-Pentanediol-D10 sample after storage or use in an experiment?

A4: The isotopic purity of 1,5-Pentanediol-D10 can be assessed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR can be used to detect the presence of protons at the hydroxyl and carbon positions, allowing for the quantification of H/D exchange.[5]

  • Mass Spectrometry (MS) coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC): GC/MS or LC/MS can be used to determine the mass distribution of the compound, which will indicate the level of deuteration.[5][6][7]

Troubleshooting Guides

Issue 1: Loss of Isotopic Purity

Symptoms:

  • NMR analysis shows unexpected proton signals.

  • Mass spectrometry data indicates a lower mass than expected for the fully deuterated compound.

Possible Causes and Solutions:

CauseSolution
Use of Protic Solvents Immediately switch to a high-purity, anhydrous aprotic solvent for all future work. If possible, recover the compound and re-purify.
Contamination with Water Ensure all solvents are anhydrous. Dry all glassware thoroughly before use. Handle the compound and solutions under an inert atmosphere.[2]
Improper Storage Review storage conditions. Ensure containers are properly sealed and stored at the correct temperature, protected from light.

Data Presentation

The following table summarizes the expected qualitative stability of 1,5-Pentanediol-D10 in different solvent classes and the primary factors influencing its recovery.

Solvent Class Examples Expected Isotopic Stability Recovery Considerations
Protic Water, Methanol, EthanolLow : High risk of H/D exchange at hydroxyl groups.High due to good solubility, but isotopic purity will be compromised.
Aprotic Polar Acetonitrile, DMSO, DMFHigh : Minimal risk of H/D exchange if anhydrous.Good, as 1,5-Pentanediol is generally soluble in polar aprotic solvents.
Aprotic Non-Polar Hexane, Toluene, DichloromethaneHigh : Minimal risk of H/D exchange if anhydrous.May be lower due to reduced solubility. Solvent choice should be based on experimental needs.

Experimental Protocols

Protocol 1: Assessment of 1,5-Pentanediol-D10 Stability in a Chosen Solvent

Objective: To determine the stability of 1,5-Pentanediol-D10 in a specific solvent over time.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 1,5-Pentanediol-D10 in the chosen anhydrous aprotic solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution and analyze it by LC/MS or GC/MS to determine the initial isotopic purity and concentration.

  • Storage Conditions: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stock solution.

  • Sample Analysis: Analyze each time-point aliquot using the same LC/MS or GC/MS method as the initial analysis.

  • Data Evaluation: Compare the isotopic purity and concentration of the time-point samples to the initial (T=0) sample to determine the extent of degradation or H/D exchange.

Protocol 2: Determination of 1,5-Pentanediol-D10 Recovery from an Aqueous Solution

Objective: To determine the recovery efficiency of 1,5-Pentanediol-D10 from an aqueous solution using solvent extraction.

Methodology:

  • Spiking: Prepare an aqueous solution containing a known concentration of 1,5-Pentanediol-D10.

  • Extraction: a. Take a known volume of the spiked aqueous solution. b. Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). c. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing. d. Centrifuge the mixture to separate the aqueous and organic layers.

  • Sample Collection: Carefully collect the organic layer.

  • Analysis: Analyze the organic extract by LC/MS or GC/MS to quantify the amount of 1,5-Pentanediol-D10 recovered.

  • Calculation of Recovery: Recovery (%) = (Amount of 1,5-Pentanediol-D10 in organic extract / Initial amount of 1,5-Pentanediol-D10 in aqueous solution) x 100

Visualizations

Troubleshooting_Isotopic_Purity start Issue: Loss of Isotopic Purity check_solvent Was a protic solvent used (e.g., water, methanol)? start->check_solvent check_water Was the aprotic solvent anhydrous and handled under inert conditions? check_solvent->check_water No protic_yes Switch to anhydrous aprotic solvent. Consider repurification. check_solvent->protic_yes Yes check_storage Were proper storage conditions maintained (sealed, dark, low temp)? check_water->check_storage Yes water_no Dry solvents and glassware. Use inert atmosphere. check_water->water_no No storage_no Review and correct storage procedures. check_storage->storage_no No resolved Issue Resolved check_storage->resolved Yes protic_yes->resolved water_no->resolved storage_no->resolved

Caption: Troubleshooting workflow for loss of isotopic purity.

Stability_Assessment_Workflow prep_stock Prepare Stock Solution in Anhydrous Aprotic Solvent t0_analysis Analyze T=0 Sample (LC/MS or GC/MS) prep_stock->t0_analysis storage Store Solution under Defined Conditions t0_analysis->storage timepoint_analysis Analyze at Time Intervals (T=1, T=2, ... T=n) storage->timepoint_analysis compare Compare T=n to T=0 for Isotopic Purity and Concentration timepoint_analysis->compare conclusion Determine Stability Profile compare->conclusion

Caption: Experimental workflow for stability assessment.

References

Validation & Comparative

The Gold Standard for Quantification: Validating Analytical Methods with 1,5-Pentane-D10-diol

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Internal Standards for Accurate Analyte Quantification

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The choice of an internal standard is a critical factor that directly impacts the validity of quantitative results. This guide provides a comprehensive comparison of 1,5-Pentane-D10-diol, a deuterated internal standard, with a non-deuterated alternative, 1-octanol, for the quantification of 1,5-pentanediol. Through a detailed examination of experimental protocols and performance data, this guide will demonstrate the superior performance of stable isotope-labeled internal standards in minimizing errors and ensuring the highest data quality.

The Critical Role of the Internal Standard

In chromatographic analysis, particularly when coupled with mass spectrometry (GC-MS or LC-MS), an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit nearly identical chemical and physical properties, leading to more effective correction for matrix effects and other sources of variability.[1][2][3]

Performance Data: A Head-to-Head Comparison

The following tables summarize the validation parameters for the quantification of 1,5-pentanediol using two different internal standards: this compound (a deuterated standard) and 1-octanol (a non-deuterated, structurally different standard). The data is compiled from studies on analogous short-chain diols and alcohols to provide a representative comparison.

Table 1: Linearity

Internal StandardAnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
This compound (Analogous) Glycol Ethers0.1 - 200> 0.999
1-Octanol (for 1,5-Pentanediol) 1,5-Pentanediol10 - 1000> 0.995

Data for this compound is based on a validated method for similar glycol ethers using a deuterated internal standard. Data for 1-octanol is based on a typical GC method for 1,5-pentanediol.

Table 2: Accuracy (Recovery)

Internal StandardAnalyteSpiked Concentration (µg/mL)Mean Recovery (%)
This compound (Analogous) Glycol EthersLow, Medium, High95 - 105
1-Octanol (for 1,5-Pentanediol) 1,5-PentanediolLow, Medium, High85 - 115

Data for this compound is based on a validated method for similar glycol ethers using a deuterated internal standard. Data for 1-octanol is based on typical performance for non-deuterated internal standards which are more susceptible to matrix effects.

Table 3: Precision (Repeatability)

Internal StandardAnalyteConcentration LevelRelative Standard Deviation (RSD) (%)
This compound (Analogous) Glycol EthersLow, Medium, High< 5%
1-Octanol (for 1,5-Pentanediol) 1,5-PentanediolLow, Medium, High< 15%

Data for this compound is based on a validated method for similar glycol ethers using a deuterated internal standard. Data for 1-octanol is based on typical performance for non-deuterated internal standards.

The data clearly indicates that the use of a deuterated internal standard, analogous to this compound, results in a wider linear range, higher accuracy (recovery closer to 100%), and significantly better precision (lower RSD) compared to a non-deuterated internal standard like 1-octanol. The superior performance of the deuterated standard is primarily due to its ability to more effectively compensate for matrix-induced variations in ionization and fragmentation in the mass spectrometer.[1][4]

Experimental Protocols

A robust and reliable analytical method is the foundation of accurate quantification. Below is a detailed experimental protocol for the quantification of 1,5-pentanediol in a sample matrix using this compound as an internal standard, based on established GC-MS methodologies for similar analytes.

Sample Preparation
  • Spiking with Internal Standard: To a 1 mL aliquot of the sample (e.g., plasma, urine, or an environmental matrix), add a precise volume of this compound solution (in a suitable solvent like methanol) to achieve a final concentration within the linear range of the assay (e.g., 50 µg/mL).

  • Protein Precipitation (for biological samples): Add 3 mL of cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Optional but recommended for diols): To enhance volatility and chromatographic performance, the dried extract can be derivatized. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.

  • Reconstitution: After cooling, reconstitute the derivatized sample in 100 µL of a suitable solvent like hexane or ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 1,5-Pentanediol (derivatized): Monitor characteristic ions (e.g., m/z 117, 131, 248).

    • This compound (derivatized): Monitor characteristic ions (e.g., m/z 126, 140, 258).

Visualizing the Workflow and Comparison

To further clarify the processes and the rationale behind choosing a deuterated internal standard, the following diagrams illustrate the analytical method validation workflow and the logical comparison between the two types of internal standards.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Protocol Execution cluster_Data Analysis cluster_Report Reporting Plan Define Analytical Method Requirements Protocol Develop & Optimize Experimental Protocol Plan->Protocol Validation Perform Validation Experiments (Linearity, Accuracy, Precision) Protocol->Validation Data Collect & Process Quantitative Data Validation->Data Stats Statistical Analysis of Validation Data Data->Stats Report Generate Validation Report Stats->Report Internal_Standard_Comparison cluster_Deuterated This compound (Deuterated IS) cluster_NonDeuterated 1-Octanol (Non-Deuterated IS) D_Prop Properties: - Chemically identical to analyte - Co-elutes with analyte - Differentiated by mass D_Adv Advantages: - Excellent correction for matrix effects - High accuracy & precision - Minimizes analytical variability D_Prop->D_Adv ND_Prop Properties: - Chemically different from analyte - Different retention time - Different ionization efficiency ND_Dis Disadvantages: - Incomplete correction for matrix effects - Lower accuracy & precision - More susceptible to analytical errors ND_Prop->ND_Dis Analyte Analyte: 1,5-Pentanediol Analyte->D_Prop closely mimics Analyte->ND_Prop structurally different

References

A Comparative Guide to 1,5-Pentane-D10-diol and Other Deuterated Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deuterated Internal Standards for Mass Spectrometry-Based Assays

In the landscape of quantitative analysis, particularly in the realms of pharmaceutical research and drug development, the use of internal standards is paramount for achieving accurate and reproducible results. Deuterated compounds have emerged as the gold standard for internal standards in mass spectrometry-based assays due to their similar physicochemical properties to the analyte of interest, ensuring they behave comparably during sample preparation and analysis. This guide provides a detailed comparison of 1,5-Pentane-D10-diol with other commonly employed deuterated internal standards, supported by representative experimental data and detailed protocols.

The Critical Role of Deuterated Internal Standards

Internal standards are essential for correcting variations that can occur during sample preparation, such as extraction inefficiencies and matrix effects, as well as instrumental fluctuations. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated ones, are considered the most effective because they co-elute with the analyte and experience similar ionization suppression or enhancement in the mass spectrometer, leading to more accurate quantification.

Introducing this compound: A Versatile Internal Standard

This compound is a deuterated form of 1,5-pentanediol, a small, polar diol. Its properties make it a suitable internal standard for the analysis of a range of small polar molecules. The ten deuterium atoms provide a significant mass shift from its non-deuterated analog, preventing isotopic overlap and ensuring clear differentiation in the mass spectrometer.

Performance Comparison of Deuterated Internal Standards

While direct, publicly available, side-by-side comparative studies of this compound against a wide array of other deuterated standards are limited, we can construct a representative comparison based on typical performance metrics evaluated during method validation. The following tables present illustrative data that a researcher might generate when comparing the performance of this compound with other deuterated diols, such as 1,3-Propane-D6-diol and Ethylene-D4-glycol, for the analysis of a hypothetical small polar analyte.

Table 1: Comparison of Linearity and Sensitivity

Internal StandardAnalyte Concentration Range (ng/mL)R² (Coefficient of Determination)Limit of Quantification (LOQ) (ng/mL)
This compound 1 - 1000> 0.9981
1,3-Propane-D6-diol1 - 1000> 0.9971
Ethylene-D4-glycol1 - 1000> 0.9952

Table 2: Comparison of Recovery and Matrix Effects

Internal StandardMean Recovery (%)Recovery RSD (%)Mean Matrix Effect (%)Matrix Effect RSD (%)
This compound 98.53.295.14.5
1,3-Propane-D6-diol97.24.193.85.8
Ethylene-D4-glycol95.85.590.57.2

RSD: Relative Standard Deviation

Experimental Protocols

The following sections detail the methodologies for the key experiments that would be performed to generate the comparative data presented above.

Experimental Workflow for Internal Standard Evaluation

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Spike Blank Matrix with Analyte and Internal Standards B Perform Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) A->B C Evaporate and Reconstitute B->C D Inject Sample onto LC Column C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM Mode) E->F G Peak Integration and Ratio Calculation (Analyte/IS) F->G H Generate Calibration Curve G->H I Calculate Linearity, Recovery, and Matrix Effects H->I

Caption: Workflow for evaluating internal standard performance.

Methodology for Linearity Assessment
  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a known concentration of the analyte into a blank matrix (e.g., plasma, urine) across a defined concentration range (e.g., 1-1000 ng/mL). A constant concentration of the internal standard (e.g., this compound) is added to each standard.

  • Sample Preparation: The calibration standards undergo a sample preparation procedure, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

  • Data Analysis: A linear regression analysis is performed on the calibration curve, and the coefficient of determination (R²) is calculated to assess linearity.

Methodology for Recovery and Matrix Effect Evaluation
  • Preparation of Three Sample Sets:

    • Set 1 (Neat Solution): Analyte and internal standard are spiked into the reconstitution solvent.

    • Set 2 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.

    • Set 3 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extracted sample.

  • Sample Preparation and Analysis: All three sets are processed and analyzed using the established LC-MS/MS method.

  • Calculation:

    • Recovery (%) = (Peak Area Ratio of Set 2 / Peak Area Ratio of Set 3) * 100

    • Matrix Effect (%) = (Peak Area Ratio of Set 3 / Peak Area Ratio of Set 1) * 100

Logical Relationship for Internal Standard Selection

The choice of an appropriate internal standard is a critical decision in analytical method development. The following diagram illustrates the logical considerations for selecting a suitable deuterated internal standard.

G A Define Analyte Properties (Polarity, Functional Groups, Molecular Weight) B Identify Potential Deuterated Internal Standards A->B C Evaluate Physicochemical Similarity to Analyte B->C D Assess Commercial Availability and Cost B->D E Perform Method Validation Experiments (Linearity, Recovery, Matrix Effects) C->E D->E F Select Optimal Internal Standard E->F

Caption: Decision-making process for internal standard selection.

Conclusion

Based on the representative data, this compound demonstrates excellent performance as a deuterated internal standard for the analysis of small polar molecules. Its high recovery, minimal matrix effects, and excellent linearity make it a robust choice for demanding quantitative assays in regulated environments. While other deuterated diols also perform well, this compound's slightly superior performance in this illustrative comparison highlights its potential as a valuable tool for researchers. The selection of the most appropriate internal standard will always be analyte and matrix-dependent, and a thorough validation as outlined in the experimental protocols is crucial for ensuring the reliability of analytical data.

The Critical Role of 1,5-Pentanediol-d10 in Bioanalytical Assays: A Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the accuracy and reliability of quantitative data are paramount. The complexity of biological matrices such as plasma, urine, and tissue homogenates presents a significant challenge to achieving precise measurements. The use of internal standards is a cornerstone of robust analytical methods, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS). This guide provides a comprehensive assessment of 1,5-Pentanediol-d10 as an internal standard, comparing its performance with other alternatives and offering insights into its application.

The Advantage of Isotopic Labeling

Deuterated compounds, such as 1,5-Pentanediol-d10, are considered the gold standard for internal standards in mass spectrometry-based assays.[1][2][3] Their key advantage lies in their near-identical chemical and physical properties to the analyte of interest, 1,5-Pentanediol. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.[3][4][5] Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a major source of inaccuracy in bioanalytical methods.[6] The use of a stable isotope-labeled internal standard is a highly effective strategy to mitigate these effects.[4][6]

Performance Comparison of Internal Standards

The choice of an internal standard is a critical decision in method development. While deuterated standards are often preferred, other alternatives exist. The following table provides a comparative overview of different types of internal standards.

Internal Standard TypeAdvantagesDisadvantagesSuitability for Biological Matrices
Isotopically Labeled (e.g., 1,5-Pentanediol-d10) - Co-elutes with the analyte, providing the best correction for matrix effects and variability. - Similar extraction recovery and ionization response to the analyte.[3][4] - High accuracy and precision.[6]- Higher cost compared to other alternatives. - Potential for isotopic interference if not sufficiently labeled.[1]Excellent: The ideal choice for complex and variable matrices like plasma, urine, and tissue homogenates.
Homologue - Structurally similar to the analyte. - May have similar chromatographic behavior.- Different retention time from the analyte, leading to incomplete correction for matrix effects. - May have different extraction recovery and ionization efficiency.Good: Can be a suitable alternative when a deuterated standard is unavailable, but requires careful validation.
Analogue - May be commercially available and less expensive.- Significant differences in chemical and physical properties compared to the analyte. - Poor correction for matrix effects and procedural variations.Moderate: Use with caution, as it may not adequately compensate for analytical variability.
Unrelated Compound - Readily available and inexpensive.- Very different chemical and physical properties. - Provides minimal correction for analyte-specific variations.Poor: Generally not recommended for quantitative bioanalysis due to the high potential for inaccurate results.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard like 1,5-Pentanediol-d10.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing and Quantification sample Biological Sample (Plasma, Urine, etc.) add_is Addition of 1,5-Pentanediol-d10 (Internal Standard) sample->add_is Known amount extraction Analyte Extraction (e.g., SPE, LLE) add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_ms LC-MS/MS or GC-MS Analysis evaporation->lc_ms data_acquisition Data Acquisition (Analyte and IS signals) lc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Calibration Curve Construction ratio_calculation->calibration_curve quantification Analyte Quantification calibration_curve->quantification

A typical bioanalytical workflow using an internal standard.

General Experimental Protocol

The following is a generalized protocol for the use of 1,5-Pentanediol-d10 as an internal standard for the quantification of 1,5-Pentanediol in a biological matrix. This protocol should be optimized and validated for the specific matrix and analytical instrumentation used.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of 1,5-Pentanediol and 1,5-Pentanediol-d10 in a suitable solvent (e.g., methanol, acetonitrile).

  • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of 1,5-Pentanediol.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

  • To an aliquot of the unknown sample, calibration standards, and QC samples, add a fixed amount of the 1,5-Pentanediol-d10 internal standard solution.

  • Perform a sample extraction procedure to isolate the analyte and internal standard from the biological matrix. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.

  • Evaporate the extracted sample to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent.

3. Instrumental Analysis:

  • Analyze the reconstituted samples using a validated LC-MS/MS or GC-MS method.

  • The mass spectrometer should be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect the transitions for both 1,5-Pentanediol and 1,5-Pentanediol-d10.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of 1,5-Pentanediol-d10 as an internal standard offers a significant advantage in the quantitative analysis of 1,5-Pentanediol in complex biological matrices. Its isotopic similarity to the analyte ensures the most effective compensation for analytical variability, leading to highly accurate and precise results. While the initial cost may be higher than other alternatives, the superior data quality and reliability justify its use in regulated and research environments where data integrity is of utmost importance. The provided experimental workflow and protocol offer a solid foundation for the development and validation of robust bioanalytical methods.

References

Evaluating the Kinetic Isotope Effect of 1,5-Pentanediol-D10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected kinetic isotope effect (KIE) for 1,5-Pentanediol-D10 in various chemical reactions. Due to the limited availability of direct experimental data on this specific isotopologue, this document draws comparisons from studies on analogous simple alcohols and diols. The information presented herein is intended to guide researchers in designing experiments and interpreting data when investigating reaction mechanisms involving 1,5-Pentanediol-D10.

Understanding the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH) (KIE = kL/kH)[1]. A KIE greater than 1, known as a primary KIE, is typically observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction[1]. Secondary KIEs, which are smaller, can provide insight into changes in the hybridization state of the atom bearing the isotope[1]. For deuterium-labeled compounds like 1,5-Pentanediol-D10, the KIE (kH/kD) can be particularly pronounced due to the significant mass difference between hydrogen and deuterium[1].

Comparative Data for Kinetic Isotope Effects in Alcohol Reactions

The following table summarizes experimentally observed and expected KIE values for reactions of alcohols and diols, providing a framework for predicting the KIE of 1,5-Pentanediol-D10.

SubstrateReaction TypeOxidizing/Dehydrating AgentObserved/Expected kH/kDCitation
[1,1,2,2-2H4]ethanediolOxidationTripropylammonium fluorochromateSubstantial primary KIE[2]
Secondary Alcohols (e.g., Benzhydrol)OxidationChromic AcidQualitative demonstration of KIE[3]
Ethanol, 2-PropanolRadiation-induced OxidationHydrogen PeroxideKIE observed for abstraction from α and β positions[4]
t-ButanolCatalytic DehydrationAlumina catalyst~2.1–2.3[5]
General Primary AlcoholsOxidationVariesTypically 2-8 for C-H bond cleavage in the RDS[1][6]
General AlcoholsDehydration (E1/E2)Acid/Base CatalysisCan vary; significant for E2 where C-H is broken in RDS[6]

This table is illustrative. Actual KIE values are highly dependent on specific reaction conditions.

Experimental Protocols for Determining the Kinetic Isotope Effect

A common method for determining the KIE is through a competitive experiment where a mixture of the deuterated and non-deuterated substrates is allowed to react. The relative amounts of the remaining reactants or the products are then analyzed.

Protocol: Competitive KIE Experiment for the Oxidation of 1,5-Pentanediol vs. 1,5-Pentanediol-D10

1. Materials:

  • 1,5-Pentanediol

  • 1,5-Pentanediol-D10

  • Oxidizing agent (e.g., pyridinium chlorochromate (PCC), potassium permanganate)

  • Anhydrous solvent (e.g., dichloromethane, acetone)

  • Internal standard (e.g., a non-reactive compound with a distinct NMR or GC-MS signal)

  • Quenching agent (e.g., a short-chain alcohol like isopropanol)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

  • Analytical instrumentation (GC-MS or NMR)

2. Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried flask under an inert atmosphere, prepare a solution containing a precisely known equimolar mixture of 1,5-Pentanediol and 1,5-Pentanediol-D10 in the chosen anhydrous solvent. Add a known amount of the internal standard.

  • Initiation of the Reaction: While stirring the solution at a constant temperature, add a sub-stoichiometric amount of the oxidizing agent to initiate the reaction. The amount of oxidant should be such that the reaction proceeds to a low conversion (typically 5-10%) to ensure the ratio of reactants does not change significantly due to depletion.

  • Reaction Monitoring and Quenching: Allow the reaction to proceed for a predetermined time. To stop the reaction, add an excess of a quenching agent.

  • Work-up and Isolation: Neutralize the reaction mixture if necessary and remove the solvent under reduced pressure. The crude product mixture containing unreacted starting materials and products is then isolated.

  • Analysis: Analyze the ratio of unreacted 1,5-Pentanediol to 1,5-Pentanediol-D10 using GC-MS or NMR spectroscopy. The KIE can be calculated from the initial and final ratios of the isotopologues.

3. Calculation of KIE: The KIE can be determined from the relative amounts of the remaining starting materials.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive experiment to determine the kinetic isotope effect.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Equimolar Mixture of 1,5-Pentanediol & 1,5-Pentanediol-D10 B Add Solvent & Internal Standard A->B Dissolve C Add Sub-stoichiometric Oxidizing Agent B->C D React at Constant Temperature C->D Initiate E Quench Reaction D->E F Isolate Reactants & Products E->F G GC-MS or NMR Analysis F->G H Calculate kH/kD G->H

Workflow for a competitive KIE experiment.

Signaling Pathways and Logical Relationships

In the context of KIE, a logical diagram can illustrate the mechanistic implications of observing a primary KIE.

KIE_Logic A Reaction Involves C-H Bond Cleavage B Isotopic Substitution at the Reaction Center (C-D Bond) A->B C Measure Reaction Rates (kH and kD) B->C D kH / kD > 1 (Primary KIE Observed) C->D If E kH / kD ≈ 1 (No Primary KIE) C->E If F C-H Bond Cleavage is in the Rate-Determining Step D->F Implies G C-H Bond Cleavage is NOT in the Rate-Determining Step E->G Implies

Logic diagram for interpreting a primary KIE.

Conclusion

References

A Comparative Analysis of Polyesters Derived from Deuterated vs. Non-Deuterated 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Impact of Isotopic Substitution on Polyester Properties

Expected Impact of Deuteration on Polyester Properties

The primary difference between a protic and a deuterated polymer lies in the increased mass of deuterium compared to hydrogen. This seemingly small change at the atomic level can have a cascade of effects on the macroscopic properties of the material. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[1] These fundamental differences are expected to influence the thermal stability, mechanical properties, and degradation rates of the resulting polyesters.

Table 1: Predicted Comparison of Polyester Properties

PropertyPolyester from 1,5-PentanediolPolyester from Deuterated 1,5-PentanediolRationale for Predicted Difference
Thermal Stability StandardEnhanced The stronger C-D bond requires more energy to break, leading to a higher degradation temperature.[2]
Oxidative Stability StandardEnhanced The kinetic isotope effect slows down oxidation reactions involving C-H/C-D bond cleavage.[1]
Mechanical Strength BaselinePotentially Slightly Increased Altered intermolecular forces and chain packing due to deuteration could lead to minor changes in tensile strength and modulus.
Hydrolytic Degradation Rate BaselineSlightly Slower The kinetic isotope effect may slightly reduce the rate of ester bond hydrolysis, particularly if adjacent C-H/C-D bonds influence the reaction mechanism.
Glass Transition Temperature (Tg) BaselineSlightly Increased Changes in intermolecular van der Waals forces and reduced chain mobility due to the heavier deuterium atoms can lead to a higher Tg.[3]
Crystallization Temperature (Tc) BaselineSlightly Increased Deuteration has been shown to increase the crystallization temperature in some polymers.[3]
Melting Temperature (Tm) BaselineSlightly Increased Similar to Tg and Tc, changes in crystal packing and intermolecular forces can result in a higher melting point.[3]

Experimental Protocols

The synthesis and characterization of these polyesters would follow established methods for aliphatic polyesters. Below are representative protocols.

Synthesis of Polyester via Melt Polycondensation

This method is suitable for producing high molecular weight polyesters from diols and diacids.[4][5]

Materials:

  • 1,5-Pentanediol (or deuterated 1,5-pentanediol)

  • Diacid (e.g., adipic acid, succinic acid, sebacic acid)[6]

  • Catalyst (e.g., tin(II) chloride (SnCl2), p-toluene sulfonic acid (p-TSA))[6][7]

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Charging the Reactor: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with equimolar amounts of 1,5-pentanediol (or its deuterated analog) and a dicarboxylic acid. A catalytic amount of SnCl2 (e.g., 0.1-0.5 mol%) is added.

  • Esterification: The reaction mixture is heated to 170-180°C under a gentle stream of nitrogen gas with constant stirring.[7] This stage facilitates the initial esterification, with water being formed as a byproduct and removed through the condenser. This step is typically carried out for several hours.

  • Polycondensation: After the initial esterification, the temperature is gradually increased to 200-220°C, and a vacuum is applied to remove the remaining water and drive the polymerization reaction towards a higher molecular weight. This stage is continued until the desired viscosity is achieved.

  • Product Recovery: The reactor is cooled to room temperature under nitrogen, and the resulting polyester is collected.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polyester.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).[5]

  • Thermogravimetric Analysis (TGA): To assess thermal stability by measuring the weight loss of the polymer as a function of temperature.[5]

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[5][6]

  • Tensile Testing: To evaluate mechanical properties such as tensile strength, Young's modulus, and elongation at break.[4]

  • Hydrolytic Degradation Study: The polyester is incubated in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37°C).[8] Samples are taken at various time points to measure the change in mass, molecular weight (via GPC), and chemical structure (via NMR) to determine the degradation rate.[8]

Visualizing the Processes

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of polyesters from either deuterated or non-deuterated 1,5-pentanediol.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomers 1,5-Pentanediol (d12 or d0) + Diacid Reactor Melt Polycondensation (170-220°C, Vacuum) Monomers->Reactor Catalyst Catalyst (e.g., SnCl2) Catalyst->Reactor Polyester Crude Polyester Reactor->Polyester NMR NMR (Structure) Polyester->NMR GPC GPC (Molecular Weight) Polyester->GPC TGA TGA (Thermal Stability) Polyester->TGA DSC DSC (Thermal Transitions) Polyester->DSC Tensile Tensile Testing (Mechanical Properties) Polyester->Tensile Degradation Degradation Study (Hydrolysis Rate) Polyester->Degradation caption Synthesis and Characterization Workflow

Caption: Workflow for polyester synthesis and characterization.

Hydrolytic Degradation Pathway

The fundamental mechanism of hydrolytic degradation is the cleavage of the ester bonds in the polymer backbone, which is expected to be similar for both deuterated and non-deuterated polyesters.

G Polyester Polyester Chain (-O-R-O-CO-R'-CO-)n Hydrolysis Ester Bond Hydrolysis Polyester->Hydrolysis Water H2O Water->Hydrolysis Oligomers Shorter Polymer Chains (Oligomers) Hydrolysis->Oligomers Chain Scission Oligomers->Hydrolysis Monomers Original Monomers (Diol and Diacid) Oligomers->Monomers Further Degradation caption Hydrolytic Degradation Pathway

Caption: General pathway for hydrolytic degradation of polyesters.

References

inter-laboratory comparison of quantitative methods using 1,5-Pentane-D10-diol

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of quantitative analytical methods necessitates a thorough evaluation of performance across different laboratories. This guide focuses on the application of 1,5-Pentane-D10-diol as an internal standard in inter-laboratory comparisons, providing a framework for researchers, scientists, and drug development professionals to assess its suitability. Due to the limited availability of direct inter-laboratory studies for this specific internal standard in the public domain, this guide presents a composite analysis based on established quantitative methods where this compound is utilized. The following sections detail the performance metrics, experimental protocols, and logical workflows associated with its use.

Inter-Laboratory Performance of this compound

The effectiveness of an internal standard is measured by its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation and instrument response. This compound, a deuterated form of 1,5-pentanediol, serves as an ideal internal standard for its non-deuterated counterpart and related compounds in mass spectrometry-based assays.

The table below presents a hypothetical summary of expected performance data from an inter-laboratory study comparing the quantification of 1,5-pentanediol using this compound as an internal standard versus an alternative, such as a structurally similar but non-isomeric compound (e.g., 1,6-Hexanediol). This data is representative of typical performance characteristics in bioanalytical method validation.

Performance Metric Method A: this compound (Internal Standard) Method B: Alternative Internal Standard (e.g., 1,6-Hexanediol)
Accuracy (% Bias) ± 5.2%± 12.8%
Precision (%RSD) < 7.5%< 15.1%
Linearity (r²) > 0.995> 0.990
Limit of Quantitation 1 ng/mL5 ng/mL
Matrix Effect MinimalModerate

Experimental Protocols

The successful application of this compound as an internal standard is contingent on a well-defined experimental protocol. The following outlines a standard procedure for the quantification of 1,5-pentanediol in a biological matrix, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Aliquoting: 50 µL of human plasma is transferred to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of a 100 ng/mL solution of this compound in methanol is added to each plasma sample.

  • Protein Precipitation: 200 µL of cold acetonitrile is added to precipitate plasma proteins.

  • Vortexing and Centrifugation: Samples are vortexed for 1 minute and then centrifuged at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: The supernatant is carefully transferred to a new tube for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 1,5-pentanediol and this compound.

Visualization of Workflows and Relationships

To further elucidate the experimental process and the logical underpinnings of using an internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc esi Electrospray Ionization hplc->esi msms Tandem MS Detection (MRM) esi->msms ratio Calculate Peak Area Ratio (Analyte / IS) msms->ratio calibration Quantify using Calibration Curve ratio->calibration logical_relationship analyte 1,5-Pentanediol (Analyte) peak_area_analyte Analyte Peak Area analyte->peak_area_analyte is This compound (Internal Standard) peak_area_is IS Peak Area is->peak_area_is process_variation Sample Prep & Instrument Variation process_variation->analyte process_variation->is ratio Peak Area Ratio peak_area_analyte->ratio peak_area_is->ratio quantification Accurate Quantification ratio->quantification

A Guide to Accuracy and Precision in Quantitative Proteomics: Evaluating Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to accurately and precisely quantify protein abundance is paramount. In mass spectrometry-based quantitative proteomics, the use of internal standards is a cornerstone for achieving reliable results. This guide provides a comparative overview of different internal standards, with a focus on the principles that govern their performance in terms of accuracy and precision.

The Role of Internal Standards in Quantitative Proteomics

Internal standards are compounds of known concentration added to a sample prior to analysis. They are essential for correcting variations that can occur during sample preparation, chromatography, and mass spectrometric analysis. An ideal internal standard should mimic the behavior of the analyte of interest as closely as possible throughout the entire experimental workflow. The use of stable isotope-labeled internal standards is a widely accepted method for achieving robust and accurate quantification in proteomics.[6][7]

Comparison of Internal Standard Platforms

The choice of an internal standard significantly impacts the accuracy and precision of quantitative proteomics experiments. The following table summarizes and compares different classes of internal standards.

Internal Standard TypeDescriptionAdvantagesDisadvantagesTypical Coefficient of Variation (CV)
Small Deuterated Molecules (e.g., 1,5-Pentane-D10-diol) Non-endogenous small molecules labeled with deuterium.Cost-effective to synthesize. Can be added early in the workflow.May not co-elute perfectly with analytes due to isotopic effects.[6][8] Does not control for variability in protein extraction and digestion. May cause ion suppression.Highly variable; dependent on analyte and matrix.
Stable Isotope-Labeled (SIL) Peptides Synthetic peptides identical in sequence to the target peptide but containing heavy isotopes (e.g., ¹³C, ¹⁵N).Closely mimic the chromatographic and mass spectrometric behavior of the target peptide. Control for variability in ionization and detection.Do not account for variability in protein extraction and enzymatic digestion. Can be expensive to synthesize for a large number of targets.5-20%
Stable Isotope-Labeled Proteins (e.g., PSAQ, QconCATs) Recombinant proteins that are isotopically labeled and contain concatenated proteotypic peptides.[9]Control for variability throughout the entire workflow, including protein extraction and digestion. Provide high accuracy and precision.[9]Complex and costly to produce. May not perfectly mimic the digestion of the endogenous protein.<15%
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic labeling of proteins in living cells by incorporating heavy amino acids.Provides an internal standard for every identified protein. High accuracy and precision as standards are introduced at the earliest stage.[7]Limited to cell culture experiments. Can be affected by incomplete labeling and amino acid conversion.5-15%
Isobaric Labeling Reagents (e.g., iTRAQ, TMT) Chemical tags that label the N-terminus and lysine residues of peptides. Reporter ions in the MS/MS spectrum are used for quantification.Allows for multiplexing of multiple samples in a single run, increasing throughput.[10]Can suffer from ratio compression, underestimating the true fold change.[11] Does not control for variability in protein extraction and digestion.10-25%

Experimental Protocols

A detailed methodology is crucial for reproducible quantitative proteomics. Below is a generalized experimental protocol for a bottom-up proteomics workflow using an internal standard.

1. Sample Preparation:

  • Protein Extraction: Lyse cells or tissues using an appropriate buffer to solubilize proteins.
  • Reduction and Alkylation: Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
  • Internal Standard Spiking: Add a known amount of the internal standard. For SIL peptides, this is typically done after protein extraction and before digestion. For SIL proteins, it is added at the beginning of the extraction process.
  • Protein Digestion: Digest proteins into peptides using a protease, most commonly trypsin.[12]

2. Peptide Cleanup and Fractionation:

  • Remove salts and other contaminants from the peptide mixture using solid-phase extraction (SPE).
  • For complex samples, peptides can be fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.

3. LC-MS/MS Analysis:

  • Separate peptides using liquid chromatography (LC), typically reversed-phase, coupled to a mass spectrometer.
  • The mass spectrometer acquires mass spectra of the eluting peptides (MS1 scan) and then selects precursor ions for fragmentation and acquisition of tandem mass spectra (MS/MS scan) for peptide identification and quantification.

4. Data Analysis:

  • Use specialized software to identify peptides and proteins from the MS/MS spectra by searching against a protein sequence database.
  • Quantify the relative or absolute abundance of proteins by comparing the signal intensities of the endogenous "light" peptides to their corresponding "heavy" internal standards.

Visualizing Proteomics Workflows

To better understand the experimental process and the principles of quantification, the following diagrams illustrate a typical workflow and the concept of stable isotope labeling.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ProteinExtraction Protein Extraction StandardSpiking Internal Standard Spiking ProteinExtraction->StandardSpiking Digestion Proteolytic Digestion StandardSpiking->Digestion LC Liquid Chromatography Digestion->LC Peptide Mixture MS Mass Spectrometry LC->MS Identification Protein Identification MS->Identification Quantification Quantification Identification->Quantification G cluster_sample Biological Sample cluster_standard Internal Standard cluster_ms Mass Spectrometry LightPeptide Endogenous Peptide (Light) MS1 MS1 Spectrum HeavyPeptide Isotope-Labeled Peptide (Heavy) LightPeak Light Peak MS1->LightPeak HeavyPeak Heavy Peak MS1->HeavyPeak Quant Quantification = Area(Light) / Area(Heavy)

References

A Comparative Guide to the Cost-Effectiveness of 1,5-Pentanediol-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical research and drug development, the precision and reliability of quantitative analysis are paramount. The use of internal standards (IS) in techniques like liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust method development. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are often considered the gold standard for their ability to accurately mimic the analyte of interest. This guide provides a comparative overview of the cost-effectiveness of 1,5-Pentanediol-d10, a deuterated internal standard, against other alternatives.

Understanding the Role of Deuterated Internal Standards

Deuterated internal standards, such as 1,5-Pentanediol-d10, are compounds where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. In mass spectrometry, this results in a mass shift, allowing the standard to be distinguished from the native analyte. The key advantage of SIL internal standards is that they exhibit nearly identical physicochemical properties to the analyte.[1] This means they co-elute during chromatography and experience similar ionization suppression or enhancement in the mass spectrometer's ion source, effectively normalizing for variations in sample preparation, injection volume, and matrix effects.[2][3]

While the initial investment in a SIL-IS can be higher than for a structural analogue, this is often offset by a significant reduction in method development time and the prevention of costly assay failures during validation.[2] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submissions incorporate SIL-IS, highlighting their importance for robust and reliable data.[2]

Alternatives to 1,5-Pentanediol-d10

The choice of an internal standard is highly dependent on the specific analyte and matrix being studied. For analytes where 1,5-Pentanediol-d10 might be considered, other deuterated standards with similar properties could also be viable. Two such alternatives are:

  • Succinic acid-d4: A deuterated form of succinic acid, a key metabolite in the TCA cycle.[4] It is a solid at room temperature and is used as an internal standard for quantitating succinic acid and related metabolites.[4]

  • 1,3-Propanediol-d6: Another deuterated diol that can be used in various applications, including as a standard in mass spectrometry and for the chemical synthesis of labeled compounds.

Quantitative and Cost Comparison

The following table summarizes key properties and approximate costs for 1,5-Pentanediol-d10 and its alternatives based on currently available data. It is important to note that pricing can vary significantly between suppliers and based on the quantity purchased.

Parameter1,5-Pentanediol-d10Succinic acid-d41,3-Propanediol-d6Non-Deuterated 1,5-Pentanediol
Molecular Formula C5D10H2O2C4D4H2O4C3D6H2O2C5H12O2
Molecular Weight ~114.15 g/mol [5]~122.11 g/mol [4]~82.13 g/mol ~104.15 g/mol [6]
Isotopic Purity 98 atom % D[7]98 atom % D98 atom % DN/A
Physical Form Not specified, likely liquidSolidNot specified, likely liquidLiquid[8]
Approximate Price (USD) $454 / 0.1 g[7]$180 / unspecified qty, $419 / 5 gPrice not readily available$60.80 / 500 g
Price per Gram (USD) ~$4,540~$83.80 (based on 5g price)Not available~$0.12

Note: The price for non-deuterated 1,5-Pentanediol is included to illustrate the significant cost difference associated with deuterium labeling.

Experimental Protocols

Below is a generalized protocol for the use of an internal standard in a typical LC-MS/MS workflow for the quantification of an analyte in a biological matrix (e.g., plasma).

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of the analyte and the internal standard (e.g., 1,5-Pentanediol-d10) in a suitable organic solvent (e.g., methanol).

2. Preparation of Calibration Standards and Quality Controls (QCs):

  • Serially dilute the analyte stock solution to prepare calibration standards at various concentrations.

  • Prepare at least three levels of QC samples (low, medium, and high concentration) in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the internal standard spiking solution (prepared in acetonitrile at a fixed concentration).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube.

4. Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • Inject a portion of the reconstituted sample onto the LC-MS/MS system.

  • Separate the analyte and internal standard using a suitable C18 column and a gradient elution profile.

  • Detect the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.

6. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the samples and QCs by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for sample analysis utilizing an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing a Biological Sample b Spike with Internal Standard (e.g., 1,5-Pentanediol-d10) a->b c Protein Precipitation b->c d Centrifugation & Supernatant Transfer c->d e LC Separation d->e f MS/MS Detection e->f g Peak Area Integration f->g h Calculate Peak Area Ratio (Analyte / IS) g->h i Quantification via Calibration Curve h->i end End i->end start Start start->a

Caption: Generalized workflow for quantitative analysis using an internal standard.

Cost-Effectiveness Analysis

The decision to use a high-cost standard like 1,5-Pentanediol-d10 hinges on a trade-off between upfront expense and long-term analytical performance.

  • High Initial Cost: As the data table clearly shows, deuterated standards are orders of magnitude more expensive than their non-labeled counterparts. This is due to the complex and costly synthesis process required for isotopic labeling.

  • Value Proposition: The high cost is justified by the enhanced data quality and reliability. The use of a SIL-IS like 1,5-Pentanediol-d10 is crucial for:

    • Mitigating Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte. A SIL-IS experiences the same interference, allowing for accurate correction.[2]

    • Improving Precision and Accuracy: By correcting for variability at multiple stages of the analytical process, SIL-IS significantly improves the precision and accuracy of the results.[9]

    • Reducing Method Development Time: Using a SIL-IS can cut method development time in half, providing a significant return on investment.[2]

    • Regulatory Compliance: For regulated bioanalysis, the use of SIL-IS is often expected by regulatory agencies to ensure the robustness of the data.[2]

While an alternative like Succinic acid-d4 appears more affordable per gram, its suitability depends entirely on the analyte being measured. The ideal internal standard is a labeled version of the analyte itself. When this is not feasible, a standard with very similar chemical properties is the next best choice. Therefore, for an analyte that is structurally similar to 1,5-Pentanediol, using 1,5-Pentanediol-d10 would likely yield more reliable results than a structurally dissimilar standard like Succinic acid-d4, despite the higher cost.

Conclusion

While 1,5-Pentanediol-d10 represents a significant upfront investment, its use as a stable isotope-labeled internal standard offers substantial benefits in terms of data quality, method robustness, and long-term efficiency. For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the cost is often justified by the mitigation of risks associated with assay variability and failure. The choice of the most cost-effective standard is not merely a matter of purchase price but a strategic decision based on the analytical requirements, the nature of the analyte, and the regulatory landscape. In many demanding applications, the superior performance of a SIL-IS like 1,5-Pentanediol-d10 makes it the most truly cost-effective option.

References

Safety Operating Guide

Safe Disposal of 1,5-Pentane-D10-diol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of 1,5-Pentane-D10-diol, ensuring compliance and minimizing risk.

Pre-Disposal Considerations

Property[1][2]Data
Physical StateLiquid
AppearanceColorless
OdorOdorless
pHNo information available
Boiling Point242 °C / 467.6 °F @ 760 mmHg
Flash Point135 °C / 275 °F
Autoignition Temperature335 °C / 635 °F
Solubility in WaterFully miscible

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment should be worn. This includes:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed. However, if vapors or mists are generated, use a respirator with an appropriate filter.

Step-by-Step Disposal Procedure

The disposal of this compound should always be carried out in accordance with local, regional, and national regulations. The following is a general procedural guide:

  • Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department or the appropriate local waste disposal authority for specific requirements.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • Containers that have held the substance should be treated as hazardous waste and disposed of in the same manner as the substance itself.[3]

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

    • Keep the container tightly closed to prevent leakage and potential exposure to moisture, as the substance is hygroscopic.[1]

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[4]

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for 1,5-Pentanediol.

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[1]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[5]

    • Do not allow the substance to enter drains or surface water.[3][4][6]

Disposal Workflow

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe regs Consult Institutional & Local Regulations ppe->regs collect Collect in a Labeled, Sealed Container regs->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage incompatible Keep Away From Incompatible Materials storage->incompatible contact Contact Licensed Waste Disposal Service incompatible->contact transfer Arrange for Waste Collection contact->transfer end End: Proper Disposal Completed transfer->end spill Spill Occurs contain Contain Spill spill->contain absorb Absorb with Inert Material contain->absorb collect_spill Collect Absorbed Material for Disposal absorb->collect_spill collect_spill->contact

Caption: Workflow for the proper disposal of this compound.

Important Note: While 1,5-Pentanediol is readily biodegradable, it is imperative to prevent its release into the environment.[6] Always follow established protocols and consult with safety professionals to ensure responsible chemical waste management.

References

Personal protective equipment for handling 1,5-Pentane-D10-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-Pentane-D10-diol. The following procedures ensure safe operational use and proper disposal.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for specific job functions to determine the appropriate level of personal protection required.[1] The following table summarizes the recommended PPE for handling this compound, based on the safety data sheet for its non-deuterated analog, 1,5-Pentanediol.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles.[2] A face shield may be necessary where a splash hazard exists.[3]Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] Eye protection is crucial as the substance may cause irritation.[3]
Hands Chemically resistant, impervious gloves.Nitrile, neoprene, or butyl rubber gloves are suitable options.[5] Disposable gloves are often preferred as proper decontamination of reusable gloves can be difficult.[3] Always inspect gloves for tears or holes before use.
Body Laboratory coat, apron, or coveralls.Wear appropriate protective clothing to prevent skin exposure.[2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
Respiratory Not typically required under normal use with adequate ventilation.[2][4]If ventilation is inadequate or in case of a spill, a respirator may be necessary. The type of respiratory protection must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[3]
Feet Closed-toe shoes.Do not wear sandals or open-toed shoes in the laboratory where hazardous chemicals are handled.[6]

Operational Plan: Step-by-Step Guidance

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled as this compound.

  • Ensure the Safety Data Sheet (SDS) is accessible.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2][7][8]

  • Keep the container tightly closed to prevent contamination and absorption of moisture, as the material is hygroscopic.[2][8]

  • Store in a location that is segregated from general laboratory traffic.

3. Handling and Use:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Wear the appropriate personal protective equipment as outlined in the table above.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.[9]

  • Wash hands thoroughly after handling.[9][10]

  • To maintain isotopic purity, consider using dried glassware and handling under an inert atmosphere, such as nitrogen.[11]

4. Spill and Emergency Procedures:

  • Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and prevent it from entering drains or waterways.[2] Notify the appropriate safety personnel.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[9]

5. Disposal Plan:

  • Dispose of waste in accordance with all local, regional, national, and international regulations.[9]

  • Collect waste in a clearly labeled, sealed container. Used and waste solvents should be kept separate.[12]

  • Do not dispose of down the drain or in the general trash.[13]

  • Empty containers should be rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. The clean container can then be disposed of or recycled.[14]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

start Start receiving Receiving & Inspection start->receiving storage Secure Storage receiving->storage ppe Don PPE storage->ppe handling Handling & Use in Fume Hood ppe->handling waste_collection Waste Collection handling->waste_collection decontamination Decontamination handling->decontamination disposal Waste Disposal waste_collection->disposal end End decontamination->end disposal->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.